48740 RP
説明
特性
IUPAC Name |
3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFOASMERCHFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869725 | |
| Record name | 3-(Pyridin-3-yl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93363-11-2 | |
| Record name | 3-(3-Pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093363112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of 48740 RP
For Researchers, Scientists, and Drug Development Professionals
Abstract
48740 RP, also known as 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, is a potent and selective competitive antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a highly active phospholipid mediator implicated in a wide array of inflammatory and thrombotic events. By specifically blocking the PAF receptor, this compound effectively mitigates the downstream signaling cascades initiated by PAF, leading to the inhibition of key pathological processes such as platelet aggregation, bronchoconstriction, and inflammatory cell activation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on intracellular signaling pathways, quantitative efficacy data from key preclinical and clinical studies, and detailed experimental methodologies.
Core Mechanism of Action: Platelet-Activating Factor Receptor Antagonism
The primary mechanism of action of this compound is its competitive antagonism of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR). PAF binding to its receptor initiates a conformational change that activates intracellular heterotrimeric G-proteins, primarily Gq/11 and Gi/o. This activation triggers a cascade of downstream signaling events. This compound, by competing with PAF for the same binding site on the receptor, prevents this activation and the subsequent cellular responses.
Signaling Pathways Inhibited by this compound
Upon binding to its receptor, PAF stimulates multiple intracellular signaling pathways. This compound, by blocking this initial step, effectively inhibits these downstream cascades:
-
Phospholipase C (PLC) Pathway: Activation of the Gq/11 protein by the PAF receptor stimulates PLC. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This surge in cytosolic Ca2+ is a critical signal for numerous cellular processes, including platelet aggregation and neurotransmitter release.
-
DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC. PKC is a family of serine/threonine kinases that phosphorylate a wide range of protein substrates, leading to the activation of inflammatory responses.
-
-
Phospholipase A2 (PLA2) Pathway: The PAF receptor can also activate PLA2, which leads to the release of arachidonic acid from membrane phospholipids. Arachidonic acid can then be metabolized to produce pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.
-
Tyrosine Kinase Pathway: PAF receptor activation has also been shown to stimulate tyrosine kinases, further contributing to the inflammatory cascade.
By competitively inhibiting the PAF receptor, this compound prevents the formation of these second messengers and the subsequent activation of downstream kinases, thereby blocking the physiological effects of PAF.
Quantitative Data
The efficacy of this compound has been quantified in several key preclinical and clinical studies. The following tables summarize the available quantitative data.
| Parameter | Value | Species | Assay | Reference |
| IC50 | 2.3 ± 0.3 mg/L | Human | Ex-vivo PAF-induced platelet aggregation | [1] |
| ED50 | 3 mg/kg i.v. | Guinea Pig | Inhibition of PAF-induced bronchoconstriction | [2] |
| ED50 | 10 mg/kg i.v. | Guinea Pig | Inhibition of PAF-induced thrombocytopenia | [2] |
| ED50 | 10 mg/kg i.v. | Guinea Pig | Inhibition of PAF-induced leucopenia | [2] |
Table 1: In-vitro and In-vivo Efficacy of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard pharmacological assays and the information available from the abstracts of the primary literature.
Ex-vivo PAF-Induced Platelet Aggregation
This assay measures the ability of this compound to inhibit platelet aggregation induced by PAF in plasma samples from treated subjects.
Methodology:
-
Subject Dosing: Healthy male volunteers were administered this compound orally for 7 days.
-
Blood Collection: Venous blood samples were collected at specified time points (Days 1, 4, and 7) into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood was centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP.
-
Platelet Aggregation Measurement:
-
PRP was placed in a cuvette in an aggregometer, and the baseline light transmission was set.
-
PAF was added to the PRP to induce platelet aggregation.
-
The change in light transmission, which is proportional to the degree of aggregation, was recorded over time.
-
-
Data Analysis: The extent of inhibition of PAF-induced aggregation in the plasma of subjects treated with this compound was compared to that in placebo-treated subjects. The plasma concentration of this compound that caused 50% inhibition of aggregation (IC50) was calculated.
In-vivo Bronchoconstriction in Anesthetized Guinea Pigs
This in-vivo assay assesses the ability of this compound to antagonize the bronchoconstriction induced by intravenously administered PAF.
Methodology:
-
Animal Preparation: Guinea pigs were anesthetized, and a tracheal cannula was inserted for artificial respiration. A catheter was placed in the jugular vein for drug administration.
-
Measurement of Bronchoconstriction: Bronchial resistance was measured using a suitable method, such as the Konzett-Rössler technique, where the overflow of air from a constant volume ventilation is recorded.
-
Drug Administration:
-
A stable baseline of bronchial resistance was established.
-
This compound (at varying doses, e.g., 3 mg/kg) or vehicle was administered intravenously.
-
After a predetermined time, PAF was administered intravenously to induce bronchoconstriction.
-
-
Data Analysis: The increase in bronchial resistance induced by PAF in the presence and absence of this compound was compared. The dose of this compound that produced a 50% reduction in the PAF-induced bronchoconstriction (ED50) was determined.
Conclusion
This compound is a specific and competitive antagonist of the PAF receptor. Its mechanism of action is centered on blocking the binding of PAF to its receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation, platelet aggregation, and other pathophysiological responses. The quantitative data from preclinical and clinical studies demonstrate its potency in vitro and in vivo. The experimental protocols outlined provide a basis for the continued investigation and understanding of this and other PAF receptor antagonists in drug development.
References
An In-depth Technical Guide to the Synthesis of 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide
Affiliation: Google Research
Abstract
This technical guide outlines a proposed synthetic pathway for 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, a novel heterocyclic compound with potential applications in drug discovery. Due to the absence of a published direct synthesis, this document provides a comprehensive, step-by-step hypothetical route based on established chemical transformations for analogous structures. The guide includes detailed experimental protocols, data tables for expected yields based on similar reactions, and visual diagrams to elucidate the synthetic workflow and potential biological signaling pathways. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction
The fusion of pyrrole (B145914) and thiazole (B1198619) rings creates the pyrrolo[1,2-c]thiazole scaffold, a heterocyclic system that has garnered interest in medicinal chemistry. Derivatives of this core structure have been investigated for their potential as anticancer agents, with some showing activity as p53-activating agents.[1] The incorporation of a pyridyl substituent and a carboxamide moiety may further modulate the biological activity and pharmacokinetic properties of the molecule. Pyrrole carboxamides are known to possess a broad range of biological activities and are found in several natural products.[2][3] Thiazole derivatives are also a well-established class of compounds with diverse pharmacological properties, including antimicrobial and anticancer effects.[4][5][6]
This guide proposes a multi-step synthesis to obtain 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, providing detailed methodologies adapted from the literature for the synthesis of related compounds.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process that begins with the functionalization of a pyrrole precursor, followed by the construction of the fused thiazolidine (B150603) ring via a Pictet-Spengler-type reaction, and concludes with the formation of the carboxamide group.
Caption: Proposed four-step synthesis of the target compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations. Researchers should exercise standard laboratory safety precautions.
Step 1: Synthesis of 1-(2-Bromoethyl)-1H-pyrrole-2-carboxylic acid
This step involves the N-alkylation of the pyrrole ring.
-
Reagents: 1H-Pyrrole-2-carboxylic acid, 1,2-dibromoethane (B42909), Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of NaH (2.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of 1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add 1,2-dibromoethane (5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Let the reaction warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water and acidify with 1M HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Synthesis of 1-(2-Mercaptoethyl)-1H-pyrrole-2-carboxylic acid
This step converts the bromoalkane to a thiol.
-
Reagents: 1-(2-Bromoethyl)-1H-pyrrole-2-carboxylic acid, Sodium hydrosulfide (B80085) (NaSH), Ethanol (B145695).
-
Procedure:
-
Dissolve 1-(2-Bromoethyl)-1H-pyrrole-2-carboxylic acid (1 equivalent) in ethanol.
-
Add a solution of NaSH (1.5 equivalents) in ethanol to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Acidify the residue with 1M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thiol.
-
Step 3: Synthesis of 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxylic acid
This key step involves an acid-catalyzed cyclization to form the bicyclic core. This is analogous to a Pictet-Spengler reaction.[7][8]
-
Reagents: 1-(2-Mercaptoethyl)-1H-pyrrole-2-carboxylic acid, 3-Pyridinecarboxaldehyde (B140518), p-Toluenesulfonic acid (p-TsOH), Toluene.
-
Procedure:
-
To a solution of 1-(2-Mercaptoethyl)-1H-pyrrole-2-carboxylic acid (1 equivalent) and 3-pyridinecarboxaldehyde (1.1 equivalents) in toluene, add a catalytic amount of p-TsOH.
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
-
Step 4: Synthesis of 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide
The final step is the amidation of the carboxylic acid.
-
Reagents: 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonia (B1221849) (in dioxane or as ammonium (B1175870) hydroxide).
-
Procedure:
-
Suspend the carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of ammonia (e.g., 0.5 M in dioxane, 5 equivalents).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation
The following table summarizes expected yields for each synthetic step, based on reported yields for analogous reactions in the literature. Actual yields may vary.
| Step | Transformation | Analogous Reaction Type | Reported Yield Range (%) |
| 1 | N-Alkylation of Pyrrole | N-Alkylation | 60-85 |
| 2 | Bromo to Thiol Conversion | Nucleophilic Substitution | 70-90 |
| 3 | Pictet-Spengler type Cyclization | Thiazolidine formation | 50-75 |
| 4 | Amidation of Carboxylic Acid | Acid Chloride Formation & Amination | 75-95 |
Potential Biological Signaling Pathways
While the specific biological activity of 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide has not been reported, the core structure and its substituents suggest potential interactions with several biological pathways.
p53 Activation Pathway
Derivatives of the 1H,3H-pyrrolo[1,2-c]thiazole core have been identified as p53-activating anticancer agents.[1] These compounds can induce apoptosis in cancer cells by activating the p53 tumor suppressor protein. The mechanism may involve the inhibition of p53 negative regulators like MDM2.
Caption: Potential p53 activation pathway.
Other Potential Pathways
-
Kinase Inhibition: The pyrrolo-pyridine and thiazole motifs are present in many known kinase inhibitors. The target compound could potentially inhibit protein kinases involved in cell proliferation and survival, such as those in the PI3K/Akt/mTOR pathway.
-
Antimicrobial Mechanisms: Thiazole derivatives are known for their antimicrobial properties.[5] The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
The following diagram illustrates a general workflow for screening the biological activity of the synthesized compound.
Caption: Workflow for biological evaluation.
Conclusion
This technical guide presents a feasible, albeit hypothetical, synthetic route to 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide. The proposed pathway utilizes well-established chemical reactions, for which analogous procedures and expected yields have been provided. The structural motifs of the target compound suggest that it may possess interesting biological activities, particularly in the areas of oncology and infectious diseases. The experimental protocols and workflows detailed herein offer a solid foundation for the synthesis and subsequent biological evaluation of this novel compound. Further research is warranted to validate this synthetic route and to explore the therapeutic potential of this and related molecules.
References
- 1. Chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
RP: A Comprehensive Technical Guide to a Potent Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
48740 RP is a pyrrolo-thiazole derivative that has been identified as a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a highly active phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. By competitively inhibiting the binding of PAF to its receptor, this compound effectively blocks the downstream signaling cascades that lead to these effects. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.
Chemical Identity: 3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide[1][2]
Mechanism of Action
This compound functions as a specific and competitive antagonist at the PAF receptor.[2] The PAF receptor is a G-protein coupled receptor (GPCR) that, upon activation by PAF, initiates a cascade of intracellular signaling events. This compound competitively binds to this receptor, thereby preventing PAF from exerting its biological effects.
The primary signaling pathways activated by the PAF receptor involve the Gq/11 and Gi/o proteins. Antagonism by this compound inhibits these pathways, preventing the activation of downstream effectors and the subsequent cellular responses.
Quantitative Data
The efficacy of this compound has been quantified in several in vitro and in vivo studies. The following tables summarize the available quantitative data.
| In Vitro Efficacy of this compound | |
| Parameter | Value |
| IC50 (PAF-induced platelet aggregation) | 2.3 ± 0.3 mg/L (in healthy human volunteers, ex-vivo)[2] |
| pA2 (PAF-induced rabbit platelet aggregation) | 4.97 |
| KB (calculated from pA2) | Approximately 10.7 µM |
| In Vivo Efficacy of this compound in Guinea Pig Models | |
| Effect | Effective Dose (i.v.) |
| Antagonism of PAF-induced bronchoconstriction | 3 mg/kg[1] |
| Blockade of PAF-induced thrombocytopenia | 10 mg/kg[1] |
| Blockade of PAF-induced leucopenia | 10 mg/kg[1] |
| Antagonism of bronchoconstriction by aerosolized PAF | 30 mg/kg[1] |
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound.
References
An In-Depth Technical Guide to 48740 RP: A Platelet-Activating Factor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
48740 RP, also known as RP-55778, is a potent and selective antagonist of the platelet-activating factor (PAF) receptor. As a pyrrolo-thiazole derivative, it has been investigated for its potential therapeutic effects in a variety of inflammatory and cardiovascular conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for assessing its activity and a visualization of its mechanism of action within the PAF signaling pathway are also presented to support further research and development.
Chemical Structure and Properties
This compound is chemically identified as 3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide. Its structure combines a pyridine (B92270) ring with a fused pyrrolo-thiazole heterocyclic system, featuring a carboxamide group.
Chemical Structure:
Physicochemical Properties
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative data for several key physicochemical properties of this compound, such as melting point, boiling point, and pKa. The following table summarizes the currently available information.
| Property | Value | Source |
| CAS Number | 93363-11-2 | Multiple sources |
| Molecular Formula | C12H11N3OS | Multiple sources |
| Molecular Weight | 245.3 g/mol | Multiple sources |
| SMILES | NC(=O)c1ccn2C(SCc12)c1cccnc1 | Multiple sources |
| Purity | >98% (by HPLC) | Supplier Data |
| Solubility | Soluble in DMSO | Supplier Data |
| Storage Condition | -20°C | Supplier Data |
Synonyms: RP-55778, RP-48740, RP 55779
Biological Activity and Mechanism of Action
This compound functions as a specific and competitive antagonist of the platelet-activating factor (PAF) receptor (PAFR).[1] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions. The PAF receptor is a G-protein coupled receptor (GPCR), primarily coupled to Gq/11.
Mechanism of Action
By binding to the PAF receptor, this compound blocks the downstream signaling cascade initiated by PAF.[2] This inhibition prevents the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2] Consequently, the release of intracellular calcium (Ca2+) is prevented, leading to the inhibition of various cellular responses.[2]
Signaling Pathway
The following diagram illustrates the signaling pathway of the Platelet-Activating Factor Receptor and the inhibitory action of this compound.
Caption: PAF Receptor Signaling Pathway and Inhibition by this compound.
Pharmacological Effects
In vitro and in vivo studies have demonstrated the selective antagonistic effects of this compound on PAF-induced physiological responses.
Quantitative Biological Data
| Parameter | Species/System | Value | Reference |
| I50 (PAF-induced platelet aggregation) | Human (ex vivo) | 2.3 ± 0.3 mg/L | [1] |
| Effective Dose (inhibition of PAF-induced bronchoconstriction) | Guinea Pig | 3 mg/kg (i.v.) | [3] |
| Effective Dose (inhibition of PAF-induced thrombocytopenia and leucopenia) | Guinea Pig | 10 mg/kg (i.v.) | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Experimental Workflow: Ex Vivo Platelet Aggregation Assay
Caption: Workflow for assessing this compound's effect on platelet aggregation.
Ex Vivo Platelet Aggregation Protocol
This protocol is adapted from studies investigating the effects of this compound on platelet aggregation.[1]
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
- Collect whole blood from healthy, fasting human volunteers via venipuncture into tubes containing an anticoagulant (e.g., 3.8% sodium citrate, 9:1 blood to anticoagulant ratio).
- Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.
- Carefully collect the upper PRP layer.
2. Platelet Aggregation Assay:
- Pre-warm the PRP to 37°C.
- Place a defined volume of PRP into an aggregometer cuvette with a magnetic stir bar.
- Add the desired concentration of this compound (dissolved in a suitable solvent, e.g., DMSO, with a final solvent concentration that does not affect aggregation) or vehicle control to the PRP and incubate for a short period.
- Initiate platelet aggregation by adding a submaximal concentration of PAF.
- Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. The increase in light transmittance corresponds to the degree of platelet aggregation.
3. Data Analysis:
- Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation).
In Vivo Bronchoconstriction in Guinea Pigs
This protocol is based on the pharmacological profiling of this compound.[3]
1. Animal Preparation:
- Anesthetize guinea pigs.
- Surgically prepare the animals for the measurement of bronchoconstriction (e.g., by monitoring changes in tracheal pressure or airway resistance).
2. Drug Administration:
- Administer this compound intravenously (i.v.) at the desired dose (e.g., 3 mg/kg).
- A control group should receive a vehicle injection.
3. Induction of Bronchoconstriction:
- After a set period following drug administration, induce bronchoconstriction by administering an intravenous injection of PAF.
4. Measurement and Analysis:
- Record the changes in bronchopulmonary parameters (e.g., tracheal pressure).
- Compare the magnitude of the PAF-induced bronchoconstriction in the this compound-treated group to the control group to determine the percentage of inhibition.
Conclusion
This compound is a well-characterized, selective antagonist of the platelet-activating factor receptor. Its ability to inhibit PAF-induced platelet aggregation and bronchoconstriction highlights its potential as a therapeutic agent in PAF-mediated diseases. While a significant amount of pharmacological data exists, further studies to fully elucidate its physicochemical properties would be beneficial for formulation and drug delivery development. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers in the fields of pharmacology and drug discovery.
References
- 1. Inhibition of ex-vivo PAF-induced platelet aggregation by the PAF-antagonist RP 48740: relationship to plasma concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of 48740 R.P., a PAF-acether antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental History of RP 48740: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
RP 48740, chemically identified as 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, is a specific, competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Initially developed by Rhône-Poulenc, this compound showed promise in modulating inflammatory responses and platelet aggregation.[3][4] Despite its interesting pharmacological profile, including in vitro anti-HIV activity, the development of RP 48740 was ultimately discontinued.[3][5] This guide provides a comprehensive technical summary of the discovery, history, mechanism of action, and key experimental findings related to RP 48740.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[6] Its effects are mediated through the G-protein coupled PAF receptor.[3][7] The development of PAF receptor antagonists was a significant area of research aimed at treating conditions such as asthma, thrombosis, and septic shock.[8][9] RP 48740 emerged from these efforts as a selective antagonist of the PAF receptor.[2] It is a racemic mixture, with its active (+)-enantiomer being RP 55778.[5]
Chemical Properties and Synthesis
The chemical structure of RP 48740 is 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide.[1]
Table 1: Chemical and Physical Properties of RP 48740
| Property | Value | Reference |
| Molecular Formula | C12H11N3OS | [10] |
| Molecular Weight | 245.3 g/mol | [10] |
| CAS Number | 93363-11-2 | [10] |
| Solubility | Soluble in DMSO | [10] |
Mechanism of Action: PAF Receptor Antagonism
RP 48740 functions as a competitive antagonist at the PAF receptor.[1][2] The PAF receptor, upon binding its ligand, activates multiple intracellular signaling pathways through its coupling with Gq and Gi proteins.[7] This activation leads to the stimulation of phospholipases C, D, and A2, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system.[3][15] By competitively binding to the PAF receptor, RP 48740 blocks these downstream signaling events, thereby inhibiting the physiological effects of PAF.
Pharmacological Profile
In Vitro Studies
RP 48740 demonstrated selective inhibition of PAF-induced effects. It effectively inhibited the aggregation of human and rabbit platelets induced by PAF, while having minimal effect on aggregation induced by ADP or arachidonic acid.[2] Furthermore, it prevented the activation of guinea-pig alveolar macrophages by PAF and the subsequent production of thromboxane (B8750289) B2 from guinea-pig lungs.[2]
In Vivo Studies
In anesthetized guinea pigs, intravenous administration of RP 48740 selectively antagonized bronchoconstriction induced by PAF.[2] Higher doses were required to block PAF-induced thrombocytopenia and leucopenia.[2]
Clinical Studies in Healthy Volunteers
A study involving 29 healthy male volunteers investigated the effects of RP 48740 administered for 7 days. The study found that RP 48740 exhibited linear pharmacokinetics after single and repeated doses.[1][16] It produced a stable, dose-dependent inhibition of ex-vivo PAF-induced platelet aggregation.[1][2] This effect was reversible, disappearing within 24 hours after the last dose.[1] No clinical or biological adverse reactions were reported during the study.[1][2]
Table 2: Pharmacodynamic and Pharmacokinetic Properties of RP 48740 in Healthy Volunteers
| Parameter | Value | Reference |
| Pharmacodynamics | ||
| I50 for inhibition of PAF-induced platelet aggregation | 2.3 (0.3) mg/L | [1] |
| Pharmacokinetics | ||
| Linearity | Linear after single and repeated doses | [1][16] |
| Duration of Effect | Disappeared within 24 hours post-dose | [1] |
Experimental Protocols
Ex-vivo PAF-Induced Platelet Aggregation Assay
This assay is a standard method to evaluate the efficacy of platelet aggregation inhibitors.[17]
Objective: To determine the concentration of RP 48740 required to inhibit PAF-induced platelet aggregation by 50% (I50).
Methodology:
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy, fasting volunteers into tubes containing an anticoagulant (e.g., 3.8% trisodium (B8492382) citrate).[17][18]
-
To obtain PRP, the blood is centrifuged at a low speed (e.g., 194 x g for 18 minutes at 24°C) with the brake off.[17]
-
Platelet-poor plasma (PPP) is prepared by further centrifuging the remaining blood at a higher speed (e.g., 2000 g for 20 minutes) to serve as a blank.[17][19]
-
-
Platelet Aggregometry:
-
Platelet aggregation is measured using a light transmission aggregometer.[20][21]
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.[19]
-
A baseline of 0% aggregation is set with PRP, and 100% aggregation is set with PPP.[20]
-
Different concentrations of RP 48740 are pre-incubated with the PRP.
-
Aggregation is induced by adding a specific concentration of PAF.
-
The change in light transmission is recorded over time as platelets aggregate.[17]
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of RP 48740.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
The I50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.[20]
-
Conclusion
RP 48740 is a well-characterized PAF receptor antagonist that demonstrated clear in vitro and in vivo activity, as well as a favorable safety profile in a short-term study in healthy volunteers. The decision to discontinue its development may have been influenced by a variety of factors, including the broader landscape of PAF antagonists at the time and the therapeutic challenges in the intended indications. Nevertheless, the study of RP 48740 has contributed to the understanding of the role of the PAF receptor in pathophysiology and serves as a valuable case study for drug development professionals in the field of inflammation and thrombosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of 48740 R.P., a PAF-acether antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H,3H-Pyrrolo[1,2-c]thiazole-7-carboxamide,N-(3-benzoylphenyl)-3-(3-pyridinyl)-, (+)-,116289-53-3-Amadis Chemical [amadischem.com]
- 6. Platelet-activating factor: receptors and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 48740 RP Supplier | CAS 93363-11-2 | AOBIOUS [aobious.com]
- 11. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis - Google Patents [patents.google.com]
- 12. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet-activating factor receptor and signal transduction mechanisms. | Sigma-Aldrich [merckmillipore.com]
- 16. Inhibition of ex-vivo PAF-induced platelet aggregation by the PAF-antagonist RP 48740: relationship to plasma concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 19. gest.joyadv.it [gest.joyadv.it]
- 20. benchchem.com [benchchem.com]
- 21. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Binding Profile of 48740 RP: A Technical Guide to its Interaction with the Platelet-Activating Factor Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of 48740 RP, a selective antagonist of the Platelet-Activating Factor (PAF) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Executive Summary
This compound, chemically identified as 3-(3-pyridyl)-1H,3H-pyrrolo [1,2-c] thiazole-7-carboxamide, is a potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes including inflammation and thrombosis. This guide summarizes the binding affinity of this compound, outlines the experimental procedures for its characterization, and illustrates the downstream signaling cascades affected by its antagonistic action.
Quantitative Binding Affinity Data
| Compound | Assay Type | Species | IC₅₀ | Reference |
| This compound | Ex-vivo PAF-induced platelet aggregation | Human | 2.3 (± 0.3) mg/L | [1] |
Note: The IC₅₀ value represents the concentration of this compound that inhibits 50% of the PAF-induced platelet aggregation in ex-vivo human studies. This value reflects the compound's potency in a biological system, which is influenced by factors beyond direct receptor binding, such as pharmacokinetics and metabolism.
Experimental Protocols
To determine the in-vitro binding affinity (Kᵢ) of a competitive antagonist like this compound for the PAF receptor, a competitive radioligand binding assay is a standard and robust method. The following protocol provides a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay for PAF Receptor
Objective: To determine the inhibition constant (Kᵢ) of this compound for the PAF receptor by measuring its ability to displace a known radiolabeled PAF receptor ligand.
Materials:
-
Radioligand: [³H]-PAF or another suitable high-affinity radiolabeled PAF receptor antagonist (e.g., [³H]-WEB 2086).
-
Competitor: this compound.
-
Source of PAF Receptor: Membranes isolated from cells endogenously expressing the PAF receptor (e.g., human platelets, neutrophils) or a cell line overexpressing the recombinant human PAF receptor.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., 10 mM MgCl₂) and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: Microplate scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Isolate cell membranes expressing the PAF receptor using standard differential centrifugation techniques. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand + Cell Membranes.
-
Non-specific Binding: Radioligand + Cell Membranes + a saturating concentration of a non-radiolabeled PAF receptor agonist or antagonist (e.g., 1 µM unlabeled PAF).
-
Competitive Binding: Radioligand + Cell Membranes + increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach binding equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value of this compound from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizations
Signaling Pathways
The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades. As an antagonist, this compound blocks the initiation of these pathways by preventing the binding of PAF.
Caption: PAF Receptor Signaling Pathways Blocked by this compound.
Experimental Workflow
The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the binding affinity of this compound.
Caption: Workflow for Competitive Radioligand Binding Assay.
Conclusion
This compound is a well-established antagonist of the Platelet-Activating Factor receptor. While detailed in-vitro binding affinity data remains to be fully disclosed in publicly accessible literature, its in-vivo efficacy is quantitatively documented. The provided experimental protocol offers a robust framework for the in-depth characterization of its binding properties. The visualizations of the signaling pathways and experimental workflow serve as valuable tools for researchers in the fields of pharmacology and drug discovery, facilitating a deeper understanding of the mechanism of action of this compound and its therapeutic potential.
References
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of 48740 RP
For Researchers, Scientists, and Drug Development Professionals
Abstract
48740 RP, chemically identified as 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, is a potent and specific competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of this compound, based on preclinical and clinical findings. The information is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development. The data presented herein is compiled from published studies and is supplemented with established experimental methodologies and signaling pathway visualizations to provide a thorough understanding of the compound's profile.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[3] It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR) present on the surface of various cell types, including platelets, leukocytes, and endothelial cells.[3] The activation of PAF-R triggers a cascade of intracellular signaling events, leading to cellular activation and the release of other inflammatory mediators.[3] Consequently, PAF receptor antagonists have been investigated for their therapeutic potential in various inflammatory and cardiovascular conditions.[4][5][6]
This compound has been identified as a selective antagonist of the PAF receptor, demonstrating inhibitory effects on PAF-induced platelet aggregation both in vitro and in vivo.[1][2] This guide will delve into the core pharmacokinetic and pharmacodynamic characteristics of this compound.
Pharmacokinetics
A study conducted in 29 healthy male volunteers provides the primary source of pharmacokinetic data for this compound.[1] The compound was administered orally for 7 days, and plasma concentrations were assessed on Days 1, 4, and 7.[1]
Absorption, Distribution, Metabolism, and Excretion (ADME)
The available literature indicates that this compound exhibits linear pharmacokinetics following single and repeated oral doses.[1] This suggests that the rates of absorption, distribution, metabolism, and excretion are proportional to the dose administered within the therapeutic range. However, specific quantitative data on ADME parameters such as Cmax, Tmax, AUC, volume of distribution, and clearance rates are not detailed in the currently accessible publications.
Table 1: Summary of Pharmacokinetic Parameters for this compound in Healthy Male Volunteers
| Parameter | Value | Reference |
| Linearity | Linear pharmacokinetics observed after single and repeated oral doses. | [1] |
| Cmax (Maximum Plasma Concentration) | Data not available. | |
| Tmax (Time to Maximum Plasma Concentration) | Data not available. | |
| AUC (Area Under the Curve) | Data not available. | |
| Half-life (t½) | The inhibitory effect on platelet aggregation disappeared within 24 hours, even after 7 days of repeated doses, suggesting a relatively short half-life. | [1] |
| Volume of Distribution (Vd) | Data not available. | |
| Clearance (CL) | Data not available. |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of PAF-induced platelet aggregation.[1][2] This effect is dose-dependent and demonstrates the compound's direct antagonism at the PAF receptor.
In Vitro and Ex Vivo Efficacy
In a study with healthy male volunteers, ex vivo analysis of PAF-induced platelet aggregation showed a stable, dose-dependent inhibition by this compound.[1] The relationship between the plasma concentration of this compound and its inhibitory effect was found to be sigmoidal.[1]
Table 2: Pharmacodynamic Parameters of this compound
| Parameter | Value | Species | Assay | Reference |
| I50 (Inhibition of PAF-induced platelet aggregation) | 2.3 (± 0.3) mg/L | Human | Ex vivo platelet aggregation | [1] |
| Mechanism of Action | Specific competitive PAF-receptor antagonist | Human, Rabbit, Guinea Pig | Platelet aggregation, macrophage activation, bronchoconstriction | [1][2] |
| Selectivity | Poorly effective against ADP- and arachidonic acid-induced platelet aggregation. Did not affect bronchoconstriction induced by acetylcholine, histamine, serotonin, or a thromboxane (B8750289) A2 analogue. | Human, Rabbit, Guinea Pig | Platelet aggregation, bronchoconstriction | [2] |
In Vivo Studies
In anesthetized guinea pigs, this compound selectively antagonized PAF-induced bronchoconstriction at an intravenous dose of 3 mg/kg.[2] Higher doses were required to block PAF-induced thrombocytopenia and leukopenia.[2]
Experimental Protocols
Ex Vivo Platelet Aggregation Assay
The following is a generalized protocol for an ex vivo platelet aggregation assay, based on standard laboratory procedures, to assess the effect of a compound like this compound.
Objective: To measure the inhibitory effect of this compound on PAF-induced platelet aggregation in platelet-rich plasma (PRP) obtained from subjects dosed with the compound.
Materials:
-
Blood collection tubes containing 3.8% sodium citrate.
-
Platelet-Activating Factor (PAF) solution.
-
Platelet aggregometer.
-
Centrifuge.
-
Pipettes and consumables.
Procedure:
-
Blood Collection: Collect whole blood from subjects at specified time points after administration of this compound.
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP if necessary using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add a standard concentration of PAF to the PRP to induce aggregation.
-
Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in PRP from treated subjects to that of a pre-dose or placebo sample. The I50 value is determined from the dose-response curve.
Signaling Pathways
PAF Receptor Signaling
This compound acts by blocking the PAF receptor, thereby inhibiting the downstream signaling cascade that leads to platelet activation. The binding of PAF to its Gq and Gi protein-coupled receptor initiates a series of intracellular events.
Conclusion
This compound is a specific PAF receptor antagonist with linear pharmacokinetics and dose-dependent inhibitory effects on PAF-induced platelet aggregation. The available data, primarily from a single study in healthy volunteers, provides a foundational understanding of its pharmacological profile. Further in-depth studies would be required to fully elucidate its ADME properties and to explore its full therapeutic potential in PAF-mediated diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research and development efforts in the field of PAF receptor antagonism.
References
- 1. Inhibition of ex-vivo PAF-induced platelet aggregation by the PAF-antagonist RP 48740: relationship to plasma concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of 48740 R.P., a PAF-acether antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Preclinical studies with platelet-activating factor antagonists in models of septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Platelet-activating factor receptor antagonists of natural origin for acute ischemic stroke: a systematic review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 48740 RP for PAF Receptor Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 48740 RP, a selective and competitive antagonist of the Platelet-Activating Factor (PAF) receptor. This document details its mechanism of action, quantitative efficacy, and relevant experimental protocols for its study, designed to support researchers and professionals in the fields of pharmacology and drug development.
Introduction to this compound
This compound, chemically identified as 3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] It functions by competitively inhibiting the binding of PAF to its receptor, thereby blocking the downstream signaling cascades that mediate a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and allergic reactions.[1][2]
Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified in various experimental settings. The following tables summarize the key efficacy data available for this compound.
| Parameter | Value | Species | Assay System | Reference |
| pA₂ | 4.97 | Rabbit | PAF-induced platelet aggregation in diluted platelet-rich plasma (PRP) | [3] |
| pKB | 5.07 | Rabbit | PAF-induced platelet aggregation in diluted platelet-rich plasma (PRP) | [3] |
| I₅₀ | 2.3 (± 0.3) mg/L | Human | Ex-vivo PAF-induced platelet aggregation in healthy volunteers | [2] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pKB is the negative logarithm of the equilibrium dissociation constant of a competitive antagonist.
| Condition | Effective Dose | Species | Effect | Reference |
| PAF-induced bronchoconstriction | 3 mg/kg i.v. | Guinea Pig | Selective antagonism | [1] |
| PAF-induced thrombocytopenia and leucopenia | 10 mg/kg i.v. | Guinea Pig | Blockade | [1] |
| PAF-induced bronchoconstriction (aerosolized PAF) | 30 mg/kg i.v. | Guinea Pig | Antagonism | [1] |
Mechanism of Action and Signaling Pathways
The Platelet-Activating Factor Receptor (PAFR) is a G-protein coupled receptor (GPCR) that, upon binding PAF, activates multiple intracellular signaling pathways. This compound exerts its inhibitory effects by competitively binding to the PAFR, thus preventing the initiation of these cascades.
PAF Receptor Signaling Pathway
The diagram below illustrates the major signaling pathways activated by the PAF receptor and the point of inhibition by this compound.
References
- 1. Pharmacological profile of 48740 R.P., a PAF-acether antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of ex-vivo PAF-induced platelet aggregation by the PAF-antagonist RP 48740: relationship to plasma concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Compound 48/80 in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Compound 48/80, a widely utilized tool in inflammation research. Initially potentially misidentified as "48740 RP," Compound 48/80 is a synthetic polymer that serves as a potent and selective mast cell activator. Its ability to induce non-IgE-mediated degranulation of mast cells makes it an invaluable substance for studying the mechanisms of inflammation, evaluating anti-inflammatory and anti-allergic drug candidates, and developing various in vivo models of inflammatory conditions.
Core Mechanism of Action
Compound 48/80 is a mixture of polymers of p-methoxy-N-methylphenylethylamine crosslinked by formaldehyde.[1] It is recognized as a classical mast cell secretagogue, inducing the release of pre-formed inflammatory mediators from mast cell granules in an IgE-independent manner.[2][3] This action is primarily mediated through the activation of specific G-protein coupled receptors on the mast cell surface, including the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans.[3][4]
The binding of Compound 48/80 to these receptors initiates a downstream signaling cascade. This process is thought to directly activate G-proteins, which in turn stimulates phospholipase C (PLC) and phospholipase D (PLD) pathways.[2][5][6] The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a rapid and sustained increase in cytosolic calcium levels.[2] This elevation in intracellular calcium is a critical step for the fusion of granular membranes with the plasma membrane, resulting in the degranulation and release of a host of pro-inflammatory mediators.[2]
These mediators include pre-synthesized molecules stored in granules such as histamine (B1213489), serotonin, proteases (e.g., tryptase and chymase), and proteoglycans.[2][7] Additionally, the activation of mast cells by Compound 48/80 leads to the de novo synthesis of lipid-derived mediators like prostaglandins (B1171923) and leukotrienes, as well as the production of various cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-8, and monocyte chemoattractant protein-1 (MCP-1).[2][8]
It is also important to note that some research suggests Compound 48/80 can directly activate sensory neurons, indicating a more complex inflammatory role beyond mast cell degranulation alone.[5][9]
Signaling Pathway of Compound 48/80-Induced Mast Cell Degranulation
Caption: Signaling cascade of Compound 48/80-induced mast cell degranulation.
Applications in In Vitro and In Vivo Inflammation Models
Compound 48/80 is a versatile tool for inducing inflammation in both cell-based assays and animal models.
In Vitro Models: Rat basophilic leukemia (RBL-2H3) cells and bone marrow-derived mast cells (BMMCs) are commonly used in vitro models to study the effects of Compound 48/80.[2][3] These cells are stimulated with Compound 48/80 to screen for compounds that inhibit mast cell degranulation and the release of inflammatory mediators.
In Vivo Models: Compound 48/80 is widely used to induce various localized and systemic inflammatory responses in animal models, typically mice and rats.
-
Paw Edema: Intradermal or subcutaneous injection of Compound 48/80 into the paw induces an acute inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of anti-inflammatory agents.[2][10]
-
Passive Cutaneous Anaphylaxis (PCA): This model is used to study localized allergic reactions. Compound 48/80 is injected intradermally, leading to increased vascular permeability that can be visualized and quantified by the extravasation of an intravenously administered dye, such as Evans Blue.[2][3]
-
Systemic Anaphylaxis: Intraperitoneal or intravenous injection of Compound 48/80 can induce a systemic anaphylactic-like reaction, characterized by a drop in body temperature, which can be monitored to evaluate the systemic effects of anti-allergic compounds.[2][11]
-
Airway Inflammation: Intratracheal administration of Compound 48/80 can induce airway edema and inflammation, which can be assessed using techniques like magnetic resonance imaging (MRI) and analysis of bronchoalveolar lavage (BAL) fluid.[12][13]
-
Itch and Pain Models: Intradermal injection of Compound 48/80 is used to induce itch and hyperalgesia (increased sensitivity to pain), providing models to study the role of mast cells in these sensory processes.[4][10]
Quantitative Data from Experimental Models
The following tables summarize typical concentrations, dosages, and measurable outcomes from studies using Compound 48/80.
Table 1: In Vitro Experimental Parameters
| Cell Line | Compound 48/80 Concentration | Incubation Time | Measured Readouts | Reference(s) |
| RBL-2H3 | 1-10 µg/mL | 30 minutes | β-hexosaminidase release, Histamine release, Cytokine (TNF-α, IL-8, MCP-1) secretion | [2] |
| BMMCs | 10 µg/mL | 30 minutes | β-hexosaminidase release, Histamine release, Cytokine (TNF-α, IL-13) mRNA expression | [3] |
| LAD2 (human mast cells) | 1-5 µg/mL | 30 minutes | β-hexosaminidase release | [4] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Species | Administration Route | Compound 48/80 Dosage | Measured Readouts | Reference(s) |
| Systemic Anaphylaxis | Mouse | Intraperitoneal (i.p.) | 8 mg/kg | Serum histamine levels | [12] |
| Systemic Anaphylaxis | Mouse | Intravenous (i.v.) | 0.3 mg/kg | Drop in body temperature, Serum histamine, TNF-α, IL-8 | [2] |
| Paw Edema | Mouse | Intraplantar (i.pl.) | 0.3-1.5 µ g/paw | Paw volume/thickness, Thermal hyperalgesia, Myeloperoxidase (MPO) activity | [10] |
| Passive Cutaneous Anaphylaxis (PCA) | Mouse | Intradermal (i.d.) | 10 µ g/site | Evans Blue dye extravasation | [2][4] |
| Airway Inflammation | Rat | Intratracheal (i.t.) | 1 mg/kg | Lung fluid signals (MRI), Protein and inflammatory cells in BAL fluid | [12][13] |
| Allergic Rhinitis Model | Mouse | Intranasal | 10 µg | OVA-specific IgE and IgG levels | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Compound 48/80.
1. In Vitro Mast Cell Degranulation Assay (RBL-2H3 cells)
-
Cell Culture: RBL-2H3 cells are seeded into 48-well plates and incubated overnight at 37°C in a 5% CO2 incubator.[2]
-
Treatment: The cells are pre-treated with the test compound (e.g., a potential inhibitor) for a specified duration (e.g., 30 minutes).[2]
-
Stimulation: The cells are then stimulated with Compound 48/80 (typically 1-10 µg/mL) for 30 minutes to induce degranulation.[2]
-
Reaction Termination: The reaction is stopped by placing the plate on ice.[2]
-
Quantification of β-hexosaminidase Release:
-
The supernatant is collected after centrifugation.[2]
-
An aliquot of the supernatant is mixed with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer).[2]
-
The mixture is incubated at 37°C.[2]
-
The reaction is terminated by adding a stop buffer (e.g., Na2CO3/NaHCO3).[2]
-
The absorbance is measured using a microplate reader to quantify the amount of β-hexosaminidase released, which is an indicator of degranulation.[2]
-
2. In Vivo Passive Cutaneous Anaphylaxis (PCA) Model in Mice
-
Sensitization: Mice are injected intradermally in the ear or dorsal skin with Compound 48/80.[2]
-
Test Compound Administration: The test compound can be administered orally, intraperitoneally, or intravenously at a specified time before the challenge.
-
Challenge and Visualization: After a set time (e.g., 30 minutes), Evans Blue dye (e.g., 1% in saline) is injected intravenously.[2]
-
Measurement: After another 30 minutes, the animals are euthanized, and the skin at the injection site is excised. The amount of dye that has extravasated into the tissue is quantified. This can be done by extracting the dye from the tissue using a solvent (e.g., formamide) and measuring its absorbance, or by measuring the diameter of the blue spot on the skin.[2]
Experimental Workflow for Screening Anti-Inflammatory Compounds
Caption: A typical workflow for screening anti-inflammatory drugs using Compound 48/80.
Conclusion
Compound 48/80 remains a cornerstone in inflammation research due to its reliable and potent ability to activate mast cells independently of the IgE-mediated pathway. This allows for the specific investigation of mast cell-driven inflammatory processes. The versatility of Compound 48/80 in both in vitro and in vivo models makes it an essential tool for elucidating the complex signaling pathways of inflammation and for the preclinical evaluation of novel therapeutic agents aimed at treating allergic and inflammatory diseases. Researchers should, however, be mindful of its potential to directly activate neurons, which may be a confounding factor in some experimental contexts.[5][9]
References
- 1. Compound 48/80, a Mast Cell Stimulator, Enhances Synthesis of IgE and IgG Induced by Intranasal Application of Ovalbumin in Mice [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide [frontiersin.org]
- 5. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. In vivo pharmacological evaluation of compound 48/80-induced airways oedema by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo pharmacological evaluation of compound 48/80-induced airways oedema by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Information regarding "48740 RP" for in vitro studies is not publicly available.
Following a comprehensive search for the experimental protocol of a compound identified as "48740 RP" for in vitro studies, no specific information, quantitative data, or associated signaling pathways could be located in the public domain.
Extensive searches using various permutations of the identifier, including "this compound in vitro experimental protocol," "this compound mechanism of action in vitro," and "this compound signaling pathway," did not yield any relevant results pertaining to a specific chemical entity or biological agent. The initial search results suggested a possible misinterpretation of "RP" as an abbreviation for Retinitis Pigmentosa, a group of genetic eye disorders. However, further investigation into this possibility and other potential meanings of "RP" in a drug development context did not lead to the identification of a compound with the designation "48740."
Without access to foundational information such as the compound's identity, biological target, and mechanism of action, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations of signaling pathways. The creation of such specific and technical documentation requires established scientific literature and publicly accessible research data, which are currently unavailable for a substance referred to as "this compound."
Therefore, the request to create detailed Application Notes and Protocols for "this compound" cannot be fulfilled at this time due to the absence of any discernible information about this compound in publicly available resources.
Application Notes and Protocols for the Use of 48740 RP in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
48740 RP is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator implicated in a wide range of inflammatory processes, including platelet aggregation, increased vascular permeability, and the activation of various immune cells. By blocking the PAF receptor, this compound offers a targeted approach to mitigating inflammatory responses. These application notes provide an overview of the use of this compound and other PAF receptor antagonists in various animal models of inflammation, complete with experimental protocols and data presentation to guide researchers in their study design.
Mechanism of Action: PAF Receptor Antagonism
Platelet-Activating Factor (PAF) exerts its pro-inflammatory effects by binding to its specific G protein-coupled receptor (GPCR) on the surface of target cells, such as platelets, neutrophils, macrophages, and endothelial cells. This binding initiates a cascade of intracellular signaling events. This compound acts as a competitive antagonist at this receptor, thereby inhibiting the downstream signaling pathways and subsequent inflammatory responses.
The binding of PAF to its receptor can activate multiple G proteins, primarily Gq/11 and Gi/o. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events contribute to cellular activation, degranulation, and the production of other inflammatory mediators. The Gi pathway, on the other hand, can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
By blocking the initial binding of PAF, this compound effectively prevents the initiation of these signaling cascades, thus reducing the inflammatory response.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant PAF receptor antagonists in various in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Assay | Species | Preparation | PAF Concentration | This compound IC₅₀ | Reference |
| Platelet Aggregation | Human | Platelet-Rich Plasma | 2 nM | 0.2 µM | |
| Platelet Aggregation | Rabbit | Platelet-Rich Plasma | 0.5 nM | 0.03 µM | |
| Alveolar Macrophage Activation | Guinea Pig | Alveolar Macrophages | 10 nM | 0.1 µM |
Table 2: In Vivo Efficacy of this compound in Guinea Pig Models
| Model | Endpoint | PAF Challenge | This compound Dose (i.v.) | Effect | Reference |
| PAF-induced Bronchoconstriction | Bronchoconstriction | 100 ng/kg i.v. | 3 mg/kg | Selective antagonism | |
| PAF-induced Thrombocytopenia | Platelet Count | 100 ng/kg i.v. | 10 mg/kg | Blocked | |
| PAF-induced Leucopenia | Leukocyte Count | 100 ng/kg i.v. | 10 mg/kg | Blocked | |
| Aerosolized PAF-induced Bronchoconstriction | Bronchoconstriction | 0.03% PAF aerosol | 30 mg/kg | Antagonized |
Table 3: Dose-Dependent Inhibition of PAF-Induced Platelet Aggregation by RP 48740 in Healthy Volunteers
| RP 48740 Dose | Inhibition of Platelet Aggregation | I₅₀ (mg/L) |
| Dose-dependent | Stable inhibition | 2.3 (0.3) |
Data from a study in 29 healthy male volunteers over 7 days. The effect disappeared within 24 hours after the last dose.
Experimental Protocols
Below are detailed methodologies for key experiments using PAF receptor antagonists in animal models of inflammation. While specific data for this compound is limited in some complex models, protocols for other PAF antagonists are provided as a reference for experimental design.
Protocol 1: PAF-Induced Bronchoconstriction in Anesthetized Guinea Pigs
Objective: To evaluate the in vivo efficacy of this compound in antagonizing PAF-induced bronchoconstriction.
Materials:
-
Male Hartley guinea pigs (350-450 g)
-
This compound
-
Platelet-Activating Factor (PAF)
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula and ventilator
-
Pressure transducer to measure intratracheal pressure
Procedure:
-
Anesthetize the guinea pig and insert a tracheal cannula. Artificially ventilate the animal.
-
Monitor intratracheal pressure as an index of bronchoconstriction.
-
Administer this compound intravenously (i.v.) at the desired dose (e.g., 3 mg/kg).
-
After a short pre-treatment period (e.g., 5 minutes), induce bronchoconstriction by administering an i.v. bolus of PAF (e.g., 100 ng/kg).
-
Record the increase in intratracheal pressure.
-
Compare the bronchoconstrictor response in this compound-treated animals to a vehicle-treated control group.
Outcome Measures:
-
Peak increase in intratracheal pressure.
-
Duration of the bronchoconstrictor response.
Protocol 2: Lipopolysaccharide (LPS)-Induced Uveitis in Rats (Adapted for PAF Receptor Antagonist)
Objective: To assess the anti-inflammatory effect of a PAF receptor antagonist in a model of ocular inflammation.
Materials:
-
Lewis rats
-
Lipopolysaccharide (LPS) from E. coli
-
PAF receptor antagonist (e.g., this compound or a related compound)
-
Slit lamp for clinical scoring
-
Aqueous humor collection supplies
-
ELISA kits for inflammatory cytokines (e.g., TNF-α)
-
Protein assay kit
Procedure:
-
Induce uveitis by a single subcutaneous or footpad injection of LPS (e.g., 200 µg in saline).
-
At a specified time post-LPS injection (e.g., 4 hours), administer the PAF receptor antagonist intraperitoneally (i.p.) at various doses. A vehicle control group should be included.
-
A second dose of the antagonist may be administered at a later time point (e.g., 16 hours post-LPS).
-
At 24 hours post-LPS injection, examine the eyes using a slit lamp and score for signs of inflammation (e.g., hypopyon, iris hyperemia).
-
Euthanize the animals and collect aqueous humor from the anterior chamber of the eyes.
-
Measure the total protein concentration in the aqueous humor as an indicator of blood-aqueous barrier breakdown.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α) in the aqueous humor using ELISA.
Outcome Measures:
-
Clinical score of ocular inflammation.
-
Total protein concentration in the aqueous humor.
-
Levels of inflammatory cytokines in the aqueous humor.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the effect of this compound on acute local inflammation.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
This compound
-
Lambda-carrageenan (1% w/v in saline)
-
Plethysmometer
Procedure:
-
Administer this compound orally or intraperitoneally at the desired doses. A vehicle control group and a positive control group (e.g., indomethacin) should be included.
-
After a pre-treatment period (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V₀) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Outcome Measures:
-
Paw volume (mL).
-
Percentage of edema inhibition = [(Vt - V₀)control - (Vt - V₀)treated] / (Vt - V₀)control x 100.
Conclusion
This compound is a valuable research tool for investigating the role of Platelet-Activating Factor in various inflammatory conditions. As a selective PAF receptor antagonist, it allows for the targeted inhibition of a key inflammatory pathway. The provided protocols and data serve as a foundation for designing and interpreting experiments aimed at evaluating the therapeutic potential of PAF receptor antagonists in preclinical models of inflammation. Researchers are encouraged to adapt these protocols to their specific
Application Notes: In Vivo Characterization of 48740 RP
Disclaimer: The following document is a hypothetical example created for illustrative purposes. The compound "48740 RP" does not correspond to a known entity in the public domain. All data, pathways, and protocols described below are representative examples and should not be considered factual.
Introduction
This compound is a potent and selective small molecule inhibitor of the RAF kinase family (BRAF, CRAF), critical components of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a key driver in several human cancers. These notes provide an overview of the in vivo administration and efficacy of this compound in a preclinical xenograft model of human colorectal cancer.
Mechanism of Action
This compound selectively binds to and inhibits the kinase activity of RAF proteins, preventing the phosphorylation of MEK1/2. This action blocks the downstream signaling cascade, ultimately inhibiting ERK1/2 phosphorylation and leading to reduced cell proliferation and tumor growth.
Signaling Pathway Diagram
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on RAF.
In Vivo Efficacy Data
The efficacy of this compound was evaluated in a subcutaneous HT-29 human colorectal cancer xenograft model in athymic nude mice.
Table 1: Dosing and Administration Summary
| Parameter | Details |
| Compound | This compound |
| Animal Model | Athymic Nude Mice (Nu/Nu), Female, 6-8 weeks old |
| Tumor Model | HT-29 Human Colorectal Carcinoma (subcutaneous implant) |
| Formulation | 10% DMSO, 40% PEG300, 50% Saline |
| Routes of Admin. | Oral (PO), Intraperitoneal (IP) |
| Dosing Schedule | Once daily (QD) for 21 days |
| Endpoint | Tumor volume, Body weight |
Table 2: Tumor Growth Inhibition (TGI) at Day 21
| Treatment Group | Dose (mg/kg) | Route | Mean Tumor Volume (mm³) ± SEM | TGI (%) |
| Vehicle Control | - | PO | 1540 ± 185 | 0% |
| This compound | 10 | PO | 985 ± 150 | 36% |
| This compound | 25 | PO | 585 ± 110 | 62% |
| This compound | 50 | PO | 262 ± 75 | 83% |
| This compound | 25 | IP | 293 ± 88 | 81% |
Protocols: In Vivo Xenograft Efficacy Study
1.0 Objective
To determine the anti-tumor efficacy of this compound administered orally and intraperitoneally in a HT-29 human colorectal cancer xenograft mouse model.
2.0 Materials
-
Cell Line: HT-29 (ATCC® HTB-38™)
-
Animals: Female athymic nude mice, 6-8 weeks of age.
-
Reagents: this compound, DMSO, PEG300, Saline, Matrigel.
-
Equipment: Calipers, analytical balance, sterile syringes, gavage needles, animal housing.
3.0 Methodology
-
Cell Culture and Implantation:
-
Culture HT-29 cells in McCoy's 5A medium supplemented with 10% FBS.
-
Harvest cells at ~80% confluency and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8 per group) with similar mean tumor volumes.
-
-
Compound Formulation and Administration:
-
Prepare the vehicle solution (10% DMSO, 40% PEG300, 50% Saline).
-
Prepare dosing solutions of this compound by first dissolving the compound in DMSO, then adding PEG300 and finally Saline.
-
Administer the assigned treatment (Vehicle or this compound) once daily for 21 consecutive days via oral gavage (PO) or intraperitoneal injection (IP) at a volume of 10 mL/kg.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity or distress.
-
At the end of the 21-day treatment period, euthanize animals and collect terminal tumor weights.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
-
Analyze data using appropriate statistical methods (e.g., ANOVA).
-
Experimental Workflow Diagram
Caption: Workflow for the in vivo xenograft efficacy study of this compound.
Application Notes and Protocols for Cell-Based Assays Using 48740 RP, a Platelet-Activating Factor (PAF) Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 48740 RP, a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, in various cell-based assays. This document includes an overview of the mechanism of action, detailed experimental protocols, and data presentation guidelines to facilitate your research and drug development endeavors.
Introduction to this compound
This compound, also known as 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, is a well-characterized antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2][3] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[3] By competitively binding to the PAF receptor, a G-protein coupled receptor (GPCR), this compound effectively blocks the downstream signaling cascades initiated by PAF.[1] This makes it a valuable tool for investigating the role of the PAF signaling pathway in various cellular responses and for screening potential therapeutic agents targeting this pathway.
Mechanism of Action: The PAF Signaling Pathway
Platelet-Activating Factor (PAF) exerts its effects by binding to its specific G-protein coupled receptor (GPCR) on the surface of target cells. This binding initiates a cascade of intracellular signaling events. The PAF receptor is primarily coupled to Gq and Gi proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and activation of PKC are key events that lead to a variety of cellular responses, including platelet aggregation, neutrophil degranulation (e.g., elastase release), and smooth muscle contraction. This compound acts as a competitive antagonist, binding to the PAF receptor and preventing PAF from initiating this signaling cascade.
Quantitative Data for this compound
The inhibitory potency of this compound has been quantified in various in vitro and ex vivo assays. The following table summarizes key performance metrics.
| Assay Type | Cell Type | Parameter | Value | Reference |
| Ex-vivo Platelet Aggregation | Human Platelets | I50 | 2.3 (0.3) mg/L | [1] |
| In vitro Neutrophil Elastase Release | Human Neutrophils | IC50 | Value determined, but not specified in abstract | [2] |
Experimental Protocols
Herein, we provide detailed protocols for three key cell-based assays to evaluate the antagonist activity of this compound.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit PAF-induced aggregation of platelets, a key process in thrombosis.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human whole blood from healthy donors (anticoagulated with 3.8% sodium citrate)
-
Phosphate-Buffered Saline (PBS)
-
Platelet aggregometer
-
Cuvettes with stir bars
-
Centrifuge
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into tubes containing 3.8% sodium citrate (B86180) (9:1 blood to citrate ratio). b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. c. Carefully collect the upper platelet-rich plasma (PRP) layer. d. Adjust the platelet count in the PRP to approximately 2.5 x 10^8 cells/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Aggregation Measurement: a. Pre-warm PRP aliquots to 37°C. b. Add 450 µL of the adjusted PRP to aggregometer cuvettes containing a stir bar. c. Add 50 µL of various concentrations of this compound (or vehicle control) to the cuvettes and incubate for 5 minutes at 37°C with stirring. d. Initiate platelet aggregation by adding a pre-determined concentration of PAF (typically in the nanomolar range). e. Record the change in light transmission for at least 5 minutes.
-
Data Analysis: a. Determine the maximum percentage of aggregation for each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Calculate the IC50 value, the concentration of this compound that causes 50% inhibition of PAF-induced platelet aggregation.
Neutrophil Elastase Release Assay
This assay quantifies the inhibitory effect of this compound on PAF-stimulated elastase release from neutrophils, a key event in inflammation.[2]
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
Human neutrophils isolated from healthy donor blood
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)
-
Fluorogenic elastase substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Neutrophil Isolation: a. Isolate neutrophils from fresh human blood using a standard method such as density gradient centrifugation (e.g., using Ficoll-Paque). b. Resuspend the isolated neutrophils in assay buffer to a final concentration of 1-2 x 10^6 cells/mL.
-
Elastase Release Assay: a. Add 50 µL of the neutrophil suspension to each well of a 96-well plate. b. Add 25 µL of various concentrations of this compound or vehicle control to the wells and pre-incubate for 15 minutes at 37°C. c. Add 25 µL of PAF solution to stimulate the cells (final concentration in the nanomolar range). Incubate for 30-60 minutes at 37°C. d. Add 100 µL of the fluorogenic elastase substrate solution to each well. e. Immediately measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Monitor the kinetics of the reaction or take an endpoint reading after a defined incubation period (e.g., 30 minutes).
-
Data Analysis: a. Subtract the background fluorescence (wells with no cells) from all readings. b. Calculate the percentage of inhibition for each concentration of this compound compared to the PAF-stimulated control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Calcium Mobilization Assay
This assay directly measures the inhibition of PAF-induced intracellular calcium release, a proximal event in the PAF signaling cascade.
Materials:
-
This compound
-
Platelet-Activating Factor (PAF)
-
A cell line endogenously or recombinantly expressing the PAF receptor (e.g., CHO-K1 cells stably expressing the human PAF receptor, or platelets).[4]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Preparation and Dye Loading: a. Seed the PAF receptor-expressing cells in a 96-well plate and culture overnight to form a confluent monolayer. For suspension cells like platelets, prepare a fresh suspension. b. Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02-0.04%) in assay buffer. c. Remove the culture medium and add the loading buffer to the cells. Incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells twice with assay buffer to remove excess dye. Leave the cells in 100 µL of assay buffer.
-
Fluorescence Measurement: a. Place the plate in a fluorescence plate reader equipped with an injector, maintained at 37°C. b. Add various concentrations of this compound or vehicle control to the wells. c. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds). d. Inject a solution of PAF to stimulate the cells and continue to measure the fluorescence intensity over time (e.g., for 1-2 minutes) to capture the peak calcium response.
-
Data Analysis: a. For each well, calculate the change in fluorescence (peak fluorescence after PAF addition minus baseline fluorescence). b. Normalize the response to the control (PAF stimulation in the absence of this compound). c. Plot the percentage of inhibition against the logarithm of the this compound concentration and calculate the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for the investigation of PAF-mediated cellular processes. The protocols provided here for platelet aggregation, neutrophil elastase release, and calcium mobilization assays offer robust and reproducible methods for characterizing the antagonist activity of this compound and for screening other potential modulators of the PAF signaling pathway. Careful adherence to these protocols and appropriate data analysis will enable researchers to generate high-quality, reliable data for their drug discovery and development programs.
References
- 1. Inhibition of ex-vivo PAF-induced platelet aggregation by the PAF-antagonist RP 48740: relationship to plasma concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of PAF antagonists using human neutrophils in a microtiter plate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of 48740 R.P., a PAF-acether antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for 48740 RP in Asthma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), inflammation, and remodeling. G protein-coupled receptors (GPCRs) play a crucial role in the pathophysiology of asthma, making them attractive targets for novel therapeutic interventions. This document provides detailed application notes and protocols for the use of 48740 RP, a selective G protein-coupled receptor 40 (GPR40) agonist, in preclinical asthma research models. The activation of GPR40 has been shown to alleviate AHR through the RhoA/ROCK1 signaling pathway, offering a promising avenue for investigation.[1]
Mechanism of Action
This compound is a potent and selective agonist for GPR40. Upon binding, it activates the Gαq/11 signaling cascade, leading to an increase in intracellular calcium concentration.[1] This activation subsequently modulates the RhoA/ROCK1 signaling pathway, which is a key regulator of airway smooth muscle contraction, AHR, and airway remodeling.[1] By targeting this pathway, this compound is hypothesized to reduce airway inflammation and hyperresponsiveness in asthma models.
Experimental Protocols
The following protocols describe the use of this compound in a murine model of allergic asthma. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
This model is widely used to study the key features of allergic asthma, including airway inflammation and hyperresponsiveness.[2][3]
Materials:
-
6-8 week old BALB/c mice[4]
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control (e.g., DMSO or saline)
Protocol:
-
Sensitization:
-
On days 0 and 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in 200 µL of PBS.
-
-
Challenge:
-
From days 21 to 27, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes daily.
-
-
Treatment:
-
Administer this compound or vehicle control to respective groups of mice via a suitable route (e.g., i.p. or oral gavage) 1 hour before each OVA challenge. The dosage of this compound should be determined by dose-response studies.
-
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor agent like methacholine (B1211447).
Materials:
-
Whole-body plethysmography system
-
Methacholine solution (in PBS)
-
Nebulizer
Protocol:
-
24 hours after the final OVA challenge, place the mice in the whole-body plethysmograph chambers and allow them to acclimatize.
-
Record baseline enhanced pause (Penh) values for 3 minutes.
-
Expose the mice to nebulized PBS for 3 minutes and record Penh.
-
Subsequently, expose the mice to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.
-
Record Penh values for 3 minutes after each methacholine challenge.
-
Calculate the percentage increase in Penh over the PBS control for each methacholine concentration.
Bronchoalveolar Lavage Fluid (BALF) Analysis
BALF analysis is used to quantify the inflammatory cell infiltrate in the lungs.
Materials:
-
PBS
-
Trypan blue solution
-
Hemocytometer
-
Cytospin centrifuge
-
Wright-Giemsa stain
Protocol:
-
Immediately after AHR measurement, euthanize the mice.
-
Expose the trachea and cannulate it.
-
Lavage the lungs three times with 1 mL of ice-cold PBS.
-
Pool the recovered fluid (BALF) and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer and trypan blue exclusion for viability.
-
Prepare cytospin slides and stain with Wright-Giemsa.
-
Perform a differential cell count for eosinophils, neutrophils, macrophages, and lymphocytes by counting at least 300 cells per slide.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
ELISA is used to measure the levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BALF supernatant.[1]
Materials:
-
Commercially available ELISA kits for mouse IL-4, IL-5, and IL-13
-
BALF supernatant
Protocol:
-
Use the supernatant collected from the BALF centrifugation.
-
Follow the manufacturer's instructions for the respective ELISA kits to quantify the concentrations of IL-4, IL-5, and IL-13.
Western Blot Analysis for RhoA and ROCK1
Western blotting is used to determine the protein expression levels of key signaling molecules in lung tissue.
Materials:
-
Lung tissue homogenates
-
Protein extraction buffer
-
Primary antibodies against RhoA, ROCK1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Protocol:
-
Homogenize lung tissue samples in protein extraction buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence system and quantify the band intensities.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.
Table 1: Effect of this compound on Airway Hyperresponsiveness (Penh)
| Treatment Group | Baseline | PBS | Methacholine (12.5 mg/mL) | Methacholine (25 mg/mL) | Methacholine (50 mg/mL) |
| Control (PBS) | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |
| OVA + Vehicle | 0.9 ± 0.1 | 1.0 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.6 | 7.2 ± 0.8 |
| OVA + this compound | 0.8 ± 0.2 | 0.9 ± 0.1 | 1.5 ± 0.3 | 2.6 ± 0.5 | 4.1 ± 0.6 |
Table 2: Effect of this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Macrophages (x10⁴) | Lymphocytes (x10⁴) |
| Control (PBS) | 2.1 ± 0.3 | 0.1 ± 0.05 | 0.5 ± 0.1 | 18.5 ± 2.1 | 1.0 ± 0.2 |
| OVA + Vehicle | 8.5 ± 1.2 | 45.2 ± 5.8 | 10.1 ± 1.5 | 25.3 ± 3.2 | 5.4 ± 0.8 |
| OVA + this compound | 4.2 ± 0.8 | 20.6 ± 3.1 | 5.3 ± 0.9 | 22.1 ± 2.5 | 2.8 ± 0.5 |
Table 3: Effect of this compound on Th2 Cytokine Levels in BALF
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Control (PBS) | 15 ± 3 | 20 ± 4 | 25 ± 5 |
| OVA + Vehicle | 150 ± 22 | 210 ± 30 | 250 ± 35 |
| OVA + this compound | 75 ± 15 | 105 ± 18 | 120 ± 20 |
Table 4: Effect of this compound on RhoA and ROCK1 Protein Expression in Lung Tissue
| Treatment Group | Relative RhoA Expression | Relative ROCK1 Expression |
| Control (PBS) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| OVA + Vehicle | 2.8 ± 0.4 | 3.1 ± 0.5 |
| OVA + this compound | 1.5 ± 0.2 | 1.7 ± 0.3 |
This compound, as a selective GPR40 agonist, demonstrates potential as a valuable research tool for investigating the role of this receptor and its downstream signaling pathways in the pathogenesis of asthma. The provided protocols offer a framework for evaluating the efficacy of this compound in preclinical asthma models, with expected outcomes including the attenuation of airway hyperresponsiveness, reduction of eosinophilic inflammation, and decreased production of Th2 cytokines. Further studies are warranted to fully elucidate the therapeutic potential of targeting GPR40 in asthma.
References
- 1. Targeting of G-protein coupled receptor 40 alleviates airway hyperresponsiveness through RhoA/ROCK1 signaling pathway in obese asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 3. mdpi.com [mdpi.com]
- 4. Mouse models of asthma: a comparison between C57BL/6 and BALB/c strains regarding bronchial responsiveness, inflammation, and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Compound 48/80 in Allergic Reaction Studies
Note on Compound Name: The following application notes and protocols have been developed for Compound 48/80, a well-established mast cell degranulating agent. The initially requested "48740 RP" did not yield any publicly available scientific information. Compound 48/80 is a suitable and well-characterized alternative for studying IgE-independent allergic and pseudo-allergic reactions.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 48/80 is a polymer formed by the condensation of N-methyl-p-methoxyphenethylamine with formaldehyde. It is widely utilized as a potent secretagogue to induce mast cell degranulation in a non-IgE-dependent manner.[1][2] This property makes it an invaluable tool for studying the mechanisms of mast cell activation, mediator release, and the pathophysiology of pseudo-allergic reactions.[3][4] Compound 48/80 is believed to activate mast cells through a receptor-independent mechanism involving G-proteins, as well as by directly targeting Mas-related G protein-coupled receptors (MRGPRX2).[1][4][5] Its application spans from in vitro studies using mast cell lines to in vivo models of systemic anaphylaxis and localized inflammatory responses.
Data Presentation
In Vitro Efficacy of Compound 48/80
The following table summarizes the quantitative effects of Compound 48/80 on mast cell degranulation and mediator release in various in vitro models.
| Cell Type | Parameter Measured | Compound 48/80 Concentration | Observed Effect | Reference |
| RBL-2H3 cells | β-Hexosaminidase Release | Not specified | Dose-dependent increase | [3] |
| RBL-2H3 cells | Histamine (B1213489) Release | Not specified | Dose-dependent increase | [3] |
| P815 mast cells | β-Hexosaminidase Release | Not specified | ~50% release | [6] |
| LAD2 cells | Histamine Release | 1 or 1.5 µM | Degranulation induced | [5] |
| LAD2 cells | CD63 Expression (Degranulation marker) | 1 or 1.5 µM | Increased expression | [5] |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | β-Hexosaminidase Release | Not specified | Dose-dependent increase | [4] |
| Mouse Bone Marrow-Derived Mast Cells (BMMCs) | Histamine Release | Not specified | Dose-dependent increase | [4] |
| Rat Peritoneal Mast Cells | Histamine Release | 0.5 mg/ml | Release induced | [7] |
| Cochlear Explants | Chymase Release | 50 µM | Median increase from 3.33 to 43.60 pg/mL | [8] |
| Cochlear Explants | Chymase Release | 100 µM | Median increase to 51.60 pg/mL | [8] |
| Cochlear Explants | Tryptase Release | 50 µM | Significant increase | [8] |
In Vivo Effects of Compound 48/80
This table outlines the in vivo effects of Compound 48/80 administration in animal models of allergic reactions.
| Animal Model | Administration Route | Compound 48/80 Dose | Measured Outcome | Reference |
| Mice | Intradermal | 10 µg | Induction of scratching behavior | [5] |
| Mice | Intradermal | 10 µg | Increased mast cell degranulation in skin | [5] |
| Mice | Intraperitoneal | Not specified | Induction of systemic anaphylaxis (hypothermia) | [3] |
| Rats | Intratracheal | Not specified | Induction of airway edema and inflammation | [9][10] |
| Rats | Intraperitoneal | 50 µg/kg | Anti-arrhythmic effects via cardiac mast cell degranulation | [11] |
| Rats | Topical (dura mater) | 10 µg/ml | Increased degranulated mast cells from 4.6% to 46.2% | [12] |
| Rats | Topical (dura mater) | 10 µg/ml | Vasodilation of the middle meningeal artery | [12] |
Signaling Pathways
Compound 48/80-Induced Mast Cell Activation
Compound 48/80 triggers mast cell degranulation through a complex signaling cascade that can be initiated by both G-protein activation and engagement of the MRGPRX2 receptor. This leads to the activation of Phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels, culminating in the release of pre-formed mediators from granules.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol is adapted from studies on RBL-2H3 cells and BMMCs and measures the release of the granular enzyme β-hexosaminidase as an indicator of degranulation.[3][4]
Materials:
-
RBL-2H3 cells or primary mast cells (e.g., BMMCs)
-
48-well or 96-well cell culture plates
-
Tyrode's buffer or similar physiological buffer
-
Compound 48/80 stock solution (e.g., 1 mg/mL in buffer)
-
Triton X-100 (1% v/v) for cell lysis (positive control)
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer
-
Stop solution: Sodium carbonate/bicarbonate buffer
-
Microplate reader (405 nm)
Procedure:
-
Seed mast cells in a 48-well or 96-well plate and culture overnight.
-
Wash the cells gently with Tyrode's buffer.
-
Add Tyrode's buffer to each well.
-
For test wells, add various concentrations of Compound 48/80.
-
For positive control wells (total release), add 1% Triton X-100.
-
For negative control wells (spontaneous release), add buffer only.
-
Incubate the plate at 37°C for 30 minutes.
-
After incubation, transfer the supernatants to a new plate.
-
Add the PNAG substrate solution to each well of the new plate and incubate.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100
Protocol 2: In Vivo Passive Cutaneous Anaphylaxis (PCA) Model
This protocol describes the induction of a localized allergic reaction in the skin of mice using Compound 48/80.[3]
Materials:
-
Mice (e.g., BALB/c)
-
Compound 48/80 solution
-
Evans blue dye solution (e.g., 1% in saline)
-
Calipers
-
Anesthetic
Procedure:
-
Anesthetize the mice.
-
Intradermally inject Compound 48/80 into the dorsal skin of the mice.
-
Simultaneously or shortly after, intravenously inject Evans blue dye.
-
Allow the reaction to proceed for a specified time (e.g., 30 minutes).
-
Euthanize the mice and dissect the skin at the injection site.
-
Measure the diameter of the blue spot on the underside of the skin using calipers. The size of the spot correlates with the extent of plasma extravasation and the intensity of the allergic reaction.
Experimental Workflow for Screening Anti-Allergic Compounds
The following diagram illustrates a typical workflow for screening potential anti-allergic compounds using Compound 48/80-induced mast cell activation.
Important Considerations
-
Toxicity: At high concentrations, Compound 48/80 can be toxic to cells. It is crucial to perform dose-response experiments to determine a concentration that induces degranulation without causing significant cell death.[13]
-
Mast Cell Independent Effects: While widely used as a mast cell activator, some studies have shown that Compound 48/80 can also directly activate neurons and other cell types.[1] This should be considered when interpreting in vivo data.
-
Species and Cell Type Variability: The sensitivity to Compound 48/80 can vary between different species and mast cell types. It is advisable to optimize experimental conditions for the specific model being used.
References
- 1. The Mast Cell Degranulator Compound 48/80 Directly Activates Neurons | PLOS One [journals.plos.org]
- 2. Compound 48/80, a Mast Cell Stimulator, Enhances Synthesis of IgE and IgG Induced by Intranasal Application of Ovalbumin in Mice [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions [mdpi.com]
- 5. Frontiers | Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide [frontiersin.org]
- 6. Caffeic Acid Inhibits Degranulation, Cytokine Secretions, and IP3 Receptor 2 Gene Expression in Compound 48/80-Stimulated Mouse P815 Mast Cells [mdpi.com]
- 7. Compound 48/80-induced histamine release from isolated rat peritoneal mast cells [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. In vivo pharmacological evaluation of compound 48/80-induced airways oedema by MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo pharmacological evaluation of compound 48/80-induced airways oedema by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mast cell degranulation--a mechanism for the anti-arrhythmic effect of endothelin-1? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. thestacks.org [thestacks.org]
RP: A Potent and Selective Tool for Interrogating Platelet-Activating Factor Receptor Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
48740 RP is a potent and selective, competitive antagonist of the Platelet-Activating Factor (PAF) receptor (PAFR), a G-protein coupled receptor (GPCR) that plays a pivotal role in a diverse range of physiological and pathological processes. As a crucial mediator in inflammation, thrombosis, and allergic reactions, the PAF receptor signaling cascade presents a significant area of interest for both basic research and therapeutic development. This compound serves as an invaluable chemical tool for elucidating the intricate mechanisms of PAFR-mediated signal transduction and for validating the therapeutic potential of PAFR antagonism in various disease models.
This document provides detailed application notes and experimental protocols for the utilization of this compound in signal transduction research. It is intended to guide researchers in effectively employing this compound to investigate PAF receptor function in a variety of in vitro and in vivo settings.
Physicochemical Properties and Solubility
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃OS |
| Molecular Weight | 245.3 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term use. |
Mechanism of Action
This compound functions as a specific and competitive antagonist at the platelet-activating factor receptor. By binding to the receptor, it prevents the endogenous ligand, PAF, from activating its downstream signaling cascades. The PAF receptor is known to couple to both Gq/11 and Gi/o G-proteins, initiating a complex signaling network that includes the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and the mobilization of intracellular calcium. Furthermore, PAFR activation can trigger the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway, which is implicated in cellular processes such as proliferation and inflammation.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound, providing key parameters for its use in experimental settings.
| Parameter | Species | Assay | Value | Reference |
| IC₅₀ | Human | Ex-vivo PAF-induced platelet aggregation | 2.3 (± 0.3) mg/L (approximately 9.38 µM) | [1] |
| Effective Dose | Guinea Pig | Inhibition of PAF-induced bronchoconstriction (i.v.) | 3 mg/kg | [2] |
| Effective Dose | Guinea Pig | Inhibition of PAF-induced thrombocytopenia and leucopenia (i.v.) | 10 mg/kg | [2] |
| Effective Dose | Guinea Pig | Antagonism of aerosolized PAF-induced bronchoconstriction (i.v.) | 30 mg/kg | [2] |
Signaling Pathway Diagram
Experimental Workflow Diagram
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol is designed to assess the inhibitory effect of this compound on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Platelet-Activating Factor (PAF), C16.
-
This compound.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
-
Centrifuge.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to separate PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in PBS to achieve final desired concentrations. Ensure the final DMSO concentration in the assay is below 0.5%.
-
-
Aggregation Assay:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Add 250 µL of PRP to a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle (PBS with DMSO) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Initiate aggregation by adding a sub-maximal concentration of PAF (e.g., 100 nM, to be optimized for each PRP batch).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each condition.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC₅₀ value.
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to block PAF-induced increases in intracellular calcium in a suitable cell line (e.g., HEK293 cells expressing the human PAF receptor, or primary endothelial cells).
Materials:
-
Cells expressing the PAF receptor.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Platelet-Activating Factor (PAF).
-
This compound.
-
DMSO.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound or vehicle to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject a solution of PAF (at a concentration that elicits a sub-maximal response, e.g., EC₈₀) into the wells.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of the vehicle-treated control.
-
Plot the normalized response against the log concentration of this compound to determine the IC₅₀ value for the inhibition of calcium mobilization.
-
Western Blotting for ERK Phosphorylation
This protocol details the use of this compound to investigate its effect on PAF-induced phosphorylation of ERK1/2 in a responsive cell line.
Materials:
-
Cells responsive to PAF (e.g., vascular smooth muscle cells, macrophages).
-
Serum-free cell culture medium.
-
Platelet-Activating Factor (PAF).
-
This compound.
-
DMSO.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes.
-
Stimulate the cells with PAF (e.g., 100 nM) for a predetermined time (e.g., 5-15 minutes, to be optimized).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Analyze the dose-dependent inhibition of PAF-induced ERK phosphorylation by this compound.
-
Conclusion
This compound is a well-characterized and highly effective tool for the specific interrogation of PAF receptor signaling. Its utility in a range of in vitro and in vivo experimental systems makes it an essential compound for researchers investigating the roles of PAF in health and disease. The protocols and data provided herein offer a comprehensive guide for the successful application of this compound in signal transduction research, facilitating deeper insights into the complex biology of the platelet-activating factor and its receptor.
References
Preparing 48740 RP Stock Solutions for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
48740 RP is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor implicated in a variety of inflammatory and pathological processes. As a crucial reagent in preclinical research, the accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a range of in vitro and in vivo experimental settings.
Physicochemical and Solubility Data
A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃OS | [1] |
| Molecular Weight | 245.3 g/mol | [1] |
| CAS Number | 93363-11-2 | [1] |
| Appearance | Solid | |
| Purity | ≥98% by HPLC | [1] |
| Solubility | DMSO | [1] |
| Storage (Solid) | Short Term: 0°C, Long Term: -20°C | [1] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, anhydrous
-
Sterile, amber microcentrifuge tubes or glass vials with Teflon-lined caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated micropipettes and sterile, low-retention tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a High-Concentration Primary Stock Solution (e.g., 50 mM in DMSO)
This protocol describes the preparation of a 50 mM primary stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare intermediate and final working solutions.
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of this compound: To prepare 1 mL of a 50 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 245.3 g/mol = 12.265 mg
-
-
Weighing this compound: Tare a sterile, amber microcentrifuge tube or glass vial on a calibrated analytical balance. Carefully weigh 12.265 mg of this compound powder and transfer it to the tared tube.
-
Adding Solvent: Using a calibrated micropipette, add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once fully dissolved, dispense the 50 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term storage.
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution in the appropriate cell culture medium or experimental buffer to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the experimental system is non-toxic to the cells or organisms being studied.
Procedure:
-
Determine the final desired concentration of this compound and the acceptable final DMSO concentration. The final DMSO concentration in cell culture should ideally be kept below 0.1% (v/v), although some cell lines may tolerate up to 0.5%. A vehicle control (media or buffer with the same final concentration of DMSO) should always be included in experiments.
-
Perform serial dilutions if necessary. To achieve very low final concentrations, it is recommended to perform an intermediate dilution of the primary stock solution in DMSO.
-
Final Dilution: Add the required volume of the stock solution to the pre-warmed cell culture medium or buffer and mix thoroughly by gentle pipetting or inversion.
Example Dilution:
To prepare 1 mL of a 10 µM working solution from a 50 mM primary stock:
-
The dilution factor is 50,000 µM / 10 µM = 5,000.
-
Volume of stock = 1000 µL / 5,000 = 0.2 µL.
To accurately pipette such a small volume, it is recommended to first prepare an intermediate dilution (e.g., 1 mM in DMSO).
-
From the 50 mM primary stock, dilute 1:50 in DMSO to get a 1 mM intermediate stock (e.g., 2 µL of 50 mM stock + 98 µL of DMSO).
-
From the 1 mM intermediate stock, add 10 µL to 990 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration in this case would be 1%.
Visualizing Experimental Processes and Pathways
To facilitate a clearer understanding of the experimental workflow and the biological context of this compound's mechanism of action, the following diagrams have been generated using Graphviz.
Quality Control and Best Practices
-
Purity Assessment: It is recommended to verify the purity of the this compound powder upon receipt and periodically for long-term studies, using methods such as HPLC.
-
Solvent Quality: Always use anhydrous, high-purity DMSO to minimize degradation of this compound due to moisture.
-
Aseptic Technique: When preparing solutions for cell-based assays, all steps should be performed under sterile conditions in a laminar flow hood to prevent microbial contamination.
-
Light Sensitivity: Store this compound powder and stock solutions in amber vials or protected from light to prevent photodegradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots of the primary stock solution.
-
Vehicle Controls: Always include a vehicle control (the same concentration of DMSO used for the final dilution of this compound) in all experiments to account for any effects of the solvent.
Conclusion
The protocols and guidelines presented in these application notes are intended to assist researchers in the accurate and effective preparation of this compound stock solutions. Adherence to these procedures will contribute to the generation of reliable and reproducible data in studies investigating the role of the Platelet-Activating Factor and its antagonism in various biological and pathological processes. The provided diagrams offer a visual guide to the experimental workflow and the targeted signaling pathway, further aiding in experimental design and data interpretation.
References
Application Note: In Vitro Platelet Aggregation Assay for the Evaluation of Novel Anti-Platelet Compound 48740 RP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke.[1][2] The in vitro platelet aggregation assay is a fundamental tool for screening and characterizing compounds that may modulate platelet function.[3][4] This application note describes the use of Light Transmission Aggregometry (LTA), the gold standard for assessing platelet function, to evaluate the inhibitory potential of a novel investigational compound, 48740 RP.[5][6][7] LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to various agonists.[8]
Principle of the Assay
The LTA assay is based on the principle that as platelets aggregate, the turbidity of the platelet-rich plasma decreases, allowing more light to pass through the sample. An aggregometer measures this change in light transmission over time.[1][8] Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.[5] By introducing an agonist, such as Adenosine Diphosphate (ADP), collagen, or thrombin, platelet activation and subsequent aggregation are induced.[2][9][10] The effect of an inhibitory compound like this compound can be quantified by its ability to reduce the extent of agonist-induced platelet aggregation.
Materials and Methods
A detailed protocol for performing the in vitro platelet aggregation assay using LTA is provided below. This protocol is designed for the evaluation of the inhibitory effects of compound this compound on platelet aggregation induced by various physiological agonists.
Data Presentation
The inhibitory effect of this compound on platelet aggregation can be quantified and presented in a clear, tabular format for easy comparison. The percentage of inhibition is calculated, and the IC50 (the concentration of the compound that inhibits 50% of the aggregation response) can be determined.
Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation
| Agonist (Concentration) | This compound Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |
| ADP (5 µM) | 0 (Control) | 85 | 0 |
| 1 | 68 | 20 | |
| 10 | 40 | 52.9 | |
| 50 | 15 | 82.4 | |
| Collagen (2 µg/mL) | 0 (Control) | 92 | 0 |
| 1 | 80 | 13.0 | |
| 10 | 55 | 40.2 | |
| 50 | 25 | 72.8 | |
| Thrombin (0.1 U/mL) | 0 (Control) | 95 | 0 |
| 1 | 88 | 7.4 | |
| 10 | 65 | 31.6 | |
| 50 | 30 | 68.4 |
Table 2: IC50 Values of this compound against Various Agonists
| Agonist | IC50 (µM) |
| ADP | 8.5 |
| Collagen | 12.2 |
| Thrombin | 18.7 |
Signaling Pathways in Platelet Aggregation
Understanding the signaling pathways involved in platelet activation and aggregation is crucial for interpreting the mechanism of action of inhibitory compounds.[9][11][12][13]
Caption: General signaling pathway of platelet aggregation.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro platelet aggregation assay.
References
- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. de-vhl.nl [de-vhl.nl]
- 7. repub.eur.nl [repub.eur.nl]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet aggregation in whole blood from patients with Glanzmann's thrombasthenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blog.irjpl.org [blog.irjpl.org]
- 12. Reactome | Platelet activation, signaling and aggregation [reactome.org]
- 13. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
48740 RP solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of 48740 RP (CAS: 93363-11-2), a potent platelet-activating factor (PAF) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific and competitive antagonist of the platelet-activating factor (PAF) receptor.[1] It works by blocking the binding of PAF to its receptor, thereby inhibiting the downstream signaling pathways that lead to inflammation, platelet aggregation, and other cellular responses.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, the solid form of this compound should be stored at -20°C, where it is stable for at least two years.[4] For short-term storage, 0°C is acceptable. DMSO stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability.[5][6] It is advisable to protect the compound from light.[5][6]
Q3: In which solvents is this compound soluble?
Q4: How stable is this compound in a DMSO stock solution?
A4: While specific stability studies for this compound in DMSO are not published, general studies on small molecules in DMSO suggest that many compounds are stable for extended periods when stored properly.[7][8] To maximize stability, use anhydrous DMSO, store in aliquots at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[7][9] One study on a diverse set of compounds showed no significant loss after 11 freeze-thaw cycles.[8]
Quantitative Data Summary
| Parameter | Value | Agonist | Assay System | Reference |
| IC50 | 2.3 ± 0.3 mg/L | PAF | Ex-vivo human platelet aggregation | [1] |
Note: The reported IC50 is based on plasma concentrations in healthy volunteers.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a precise amount of this compound powder (Molecular Weight: 245.3 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.453 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate the solution in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also aid in solubilization.
-
Verification: Visually inspect the solution to ensure that all the solid has completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
-
Cause: This is a common issue for hydrophobic compounds that are highly soluble in DMSO but have low solubility in aqueous buffers. The rapid change in solvent polarity causes the compound to precipitate out of solution.
-
Solutions:
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform a series of intermediate dilutions with a mixture of DMSO and the aqueous buffer.
-
Increase Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%. However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration to rule out any solvent-induced effects.
-
Use of a Surfactant: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to maintain the compound's solubility. The optimal concentration of the surfactant should be determined empirically.
-
Issue 2: Inconsistent or weaker than expected biological activity.
-
Cause: This could be due to the degradation of the this compound stock solution or inaccuracies in the preparation of working solutions.
-
Solutions:
-
Prepare a Fresh Stock Solution: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.
-
Verify Pipetting Accuracy: Ensure that all pipettes used for dilution are properly calibrated.
-
Protect from Light: Store stock solutions and handle working solutions in a way that minimizes exposure to light, as some compounds can be light-sensitive.
-
Visualizations
References
- 1. Inhibition of ex-vivo PAF-induced platelet aggregation by the PAF-antagonist RP 48740: relationship to plasma concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. Platelet-Activating Factor Promotes the Development of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 93363-11-2 | Platelet aggregation | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Cell Culture for Retinitis Pigmentosa (RP) Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vitro models of Retinitis Pigmentosa (RP). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro models for studying Retinitis Pigmentosa?
A1: Researchers commonly use several in vitro models to study RP. These include:
-
Immortalized photoreceptor cell lines: The 661W cell line is a widely used cone photoreceptor-like cell line derived from mouse retina.[1][2] It provides a consistent and readily available source of photoreceptor cells for experiments.[3]
-
Primary retinal cells: These cells are isolated directly from animal models of RP or healthy animals. While they more closely represent the in vivo environment, they have a limited lifespan in culture and can be challenging to maintain.[3][4]
-
Induced Pluripotent Stem Cells (iPSCs): iPSCs can be generated from skin or blood cells of RP patients and differentiated into retinal cells, including photoreceptors and retinal pigment epithelium (RPE).[5][6] This provides a patient-specific model for studying disease mechanisms and testing therapies.[5]
-
Retinal organoids: These are 3D multicellular structures grown from pluripotent stem cells that recapitulate the layered structure of the retina.[2][7][8] They offer a more complex and physiologically relevant model compared to 2D cultures.
Q2: How can I induce an RP-like phenotype in my cell culture model?
A2: Inducing an RP-like phenotype in vitro often involves mimicking the cellular stress and death pathways observed in the disease. One common method is to use chemical inducers. For example, zaprinast (B1683544), a phosphodiesterase 6 (PDE6) inhibitor, can be used to increase intracellular cGMP levels in photoreceptor cell lines like 661W.[9][10] This mimics the conditions found in some forms of RP and leads to the activation of cell death pathways.[9][10]
Q3: What are the key signaling pathways involved in photoreceptor cell death in RP?
A3: Photoreceptor cell death in RP is often mediated by apoptosis.[3] Several stress-related signaling pathways can trigger apoptosis, including:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins, a common feature in some genetic forms of RP, can lead to ER stress and the activation of the unfolded protein response (UPR), which can ultimately trigger apoptosis.[11]
-
Oxidative Stress: An imbalance in reactive oxygen species (ROS) can damage cellular components and initiate apoptotic signaling.
-
Calcium Dysregulation: Increased intracellular calcium levels can activate calcium-dependent proteases like calpains, contributing to cell death.[10][12]
Below is a simplified diagram of a common cell death pathway in Retinitis Pigmentosa.
Caption: Simplified signaling pathway in Retinitis Pigmentosa.
Troubleshooting Guides
This section addresses common issues encountered during the culture of retinal cells for RP research.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low cell viability after isolation of primary retinal cells. | - Over-digestion with enzymes (e.g., papain).[4] - Mechanical stress during dissociation.[13] - Inappropriate culture medium composition.[4] | - Optimize enzyme concentration and incubation time. - Triturate gently with a polished Pasteur pipette. - Supplement medium with neurotrophic factors (e.g., BDNF, CNTF) and antioxidants. Consider using B-27 and N2 supplements.[14] |
| Poor attachment of cells to the culture surface. | - Suboptimal coating of the culture vessel. - Cell damage during harvesting. | - Use appropriate coating materials such as poly-D-lysine and laminin.[4] - Ensure gentle handling of cells during passaging. |
| Loss of photoreceptor-specific markers over time in culture. | - Lack of essential growth factors or cell-cell interactions. - Spontaneous differentiation into other cell types. | - Co-culture with RPE cells to provide a more supportive environment.[14] - Use a well-defined, serum-free medium formulated for retinal cells. |
| High variability in experimental results. | - Inconsistent cell seeding density. - Variation in reagent concentrations. - Passage number of cell lines. | - Perform accurate cell counts for seeding. - Prepare fresh reagents and use consistent dilutions. - Use cells within a defined passage number range. |
| Difficulty in differentiating iPSCs into mature photoreceptors. | - Inefficient differentiation protocol. - Spontaneous differentiation into non-retinal lineages. - Lack of 3D architecture. | - Follow established, step-wise differentiation protocols that mimic retinal development. - Use small molecule inhibitors and growth factors to guide differentiation towards a retinal fate. - Consider transitioning to a 3D retinal organoid culture system.[15] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of a Neuroprotective Compound
This protocol outlines a general procedure for testing the efficacy of a hypothetical neuroprotective compound ("Compound X") on a 661W photoreceptor cell line model of RP.
1. Cell Seeding and Culture:
-
Culture 661W cells in DMEM high glucose medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2.[1]
-
Seed 661W cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Allow cells to attach and grow for 24 hours.
2. Induction of RP Phenotype and Compound Treatment:
-
Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of Compound X in the culture medium.
-
Induce photoreceptor cell death by treating the cells with a known concentration of zaprinast (e.g., 100 µM).
-
Simultaneously treat the cells with the different concentrations of Compound X. Include appropriate controls:
-
Vehicle control (cells treated with the solvent for Compound X).
-
Zaprinast-only control (cells treated with zaprinast and the vehicle).
-
Untreated control (cells in culture medium only).
-
-
Incubate the plate for 24-48 hours.
3. Assessment of Cell Viability:
-
Perform a cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
4. Data Analysis:
-
Normalize the data to the untreated control to determine the percentage of cell viability for each condition.
-
Plot the percentage of cell viability against the concentration of Compound X to generate a dose-response curve.
-
Determine the EC50 (half-maximal effective concentration) of Compound X.
Below is a diagram illustrating the experimental workflow for optimizing the concentration of a therapeutic compound.
Caption: Workflow for optimizing therapeutic compound concentration.
Example Data Presentation
The results from the dose-response experiment can be summarized in a table for easy comparison.
| Treatment Group | Compound X Conc. (µM) | Average Cell Viability (%) | Standard Deviation |
| Untreated Control | 0 | 100 | 5.2 |
| Vehicle Control | 0 | 98.5 | 4.8 |
| Zaprinast Only | 0 | 45.3 | 6.1 |
| Zaprinast + Compound X | 1 | 55.8 | 5.5 |
| Zaprinast + Compound X | 10 | 75.2 | 4.9 |
| Zaprinast + Compound X | 50 | 88.9 | 3.7 |
| Zaprinast + Compound X | 100 | 92.1 | 3.1 |
References
- 1. 661W Photoreceptor Cell Line as a Cell Model for Studying Retinal Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retinal Organoids: Innovative Tools for Understanding Retinal Degeneration [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Personalized therapeutic strategies for patients with retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations and Promise of Retinal Tissue From Human Pluripotent Stem Cells for Developing Therapies of Blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New In Vitro Cellular Model for Molecular Studies of Retinitis Pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The New Era of Therapeutic Strategies for the Treatment of Retinitis Pigmentosa: A Narrative Review of Pathomolecular Mechanisms for the Development of Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Organ Cultures for Retinal Diseases [frontiersin.org]
- 15. Isolation of Human Photoreceptor Precursors via a Cell Surface Marker Panel from Stem Cell‐Derived Retinal Organoids and Fetal Retinae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experimental Variability
Important Note on "48740 RP"
Initial searches for "this compound" did not yield specific information related to a known scientific reagent, assay, or protocol. The term appears to be a non-public or internal identifier. The following troubleshooting guide is a comprehensive template designed to address common sources of experimental variability in a research setting. Please adapt this guide by substituting the placeholder information with the specific details of your "this compound" experiment. To provide you with a more targeted and accurate troubleshooting guide, please provide more context about "this compound," such as:
-
What "RP" stands for (e.g., Recombinant Protein, Reporter Plasmid, Research Protocol).
-
The nature of your experiment (e.g., cell-based assay, biochemical assay, animal model).
-
The expected experimental outcome and readout.
-
Key reagents and instrumentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address potential issues you might encounter during your experiments.
Issue 1: High Variability in Replicate Wells
Question: I am observing significant variability between my technical replicates for the this compound assay. What are the common causes and how can I troubleshoot this?
Answer: High variability between replicates is often due to technical inconsistencies during assay setup. Here are the most common causes and their solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension flask before pipetting for each plate.
-
Pipetting Errors: Small volume inaccuracies can lead to large final concentration differences.
-
Calibrate your pipettes regularly.
-
Use reverse pipetting for viscous solutions.
-
Ensure the pipette tip is fully submerged in the liquid without touching the bottom of the container.
-
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, leading to changes in reagent concentration.
-
Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media to maintain a humid environment across the plate.
-
-
Incomplete Reagent Mixing: Ensure all reagents are fully thawed and vortexed gently before use. After adding reagents to a well, mix thoroughly by gently pipetting up and down.
Experimental Protocol: Verifying Pipetting Accuracy
-
Preparation: Use a calibrated analytical balance.
-
Procedure:
-
Set your pipette to the desired volume (e.g., 10 µL).
-
Pipette deionized water onto the balance and record the weight.
-
Repeat this measurement 10 times.
-
-
Analysis: Convert weight to volume (assuming the density of water is 1 g/mL). Calculate the mean, standard deviation, and coefficient of variation (CV). The CV should ideally be less than 5%.
Issue 2: Inconsistent Day-to-Day Assay Performance
Question: My results for the this compound assay are not consistent from one day to the next. What could be causing this batch effect?
Answer: Day-to-day variability can be frustrating and can often be traced back to subtle changes in experimental conditions or reagents.
Troubleshooting Steps:
-
Reagent Stability:
-
Aliquot Reagents: Aliquot critical reagents like the this compound compound, antibodies, and detection substrates into single-use volumes to avoid repeated freeze-thaw cycles.
-
Check Expiration Dates: Do not use expired reagents.
-
Proper Storage: Ensure all reagents are stored at their recommended temperatures.
-
-
Cell Culture Conditions:
-
Consistent Passage Number: Use cells within a defined, narrow passage number range for all experiments.
-
Cell Confluency: Seed cells at a consistent confluency. Over-confluent or under-confluent cells can respond differently.
-
Serum Lot Variability: If using FBS, test new lots for their effect on the assay performance before using them in critical experiments.
-
-
Incubation Times and Temperatures:
-
Use a calibrated incubator and ensure consistent incubation times for all steps. Minor variations can impact biological and chemical reactions.
-
Data Presentation: Batch Effect Analysis
To identify a batch effect, track the performance of a positive and negative control across different experimental days.
| Date | Positive Control (Mean Signal) | Negative Control (Mean Signal) | Signal-to-Background |
| 2025-12-01 | 150,000 | 1,500 | 100 |
| 2025-12-02 | 125,000 | 1,600 | 78.1 |
| 2025-12-03 | 160,000 | 1,450 | 110.3 |
| 2025-12-04 | 95,000 | 2,500 | 38.0 |
A significant drop in the signal-to-background ratio, as seen on 2025-12-04, would indicate a potential issue with that specific batch of experiments.
Visualizing Experimental Processes and Pathways
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical approach to diagnosing the source of experimental variability.
A logical workflow for troubleshooting experimental variability.
Diagram 2: Hypothetical Signaling Pathway for this compound
This diagram illustrates a hypothetical signaling cascade that could be modulated by your "this compound" compound.
Hypothetical signaling pathway for the this compound compound.
preventing off-target effects of 48740 RP
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of 48740 RP, a Platelet-Activating Factor (PAF) receptor antagonist. The following information is designed to help prevent and troubleshoot potential off-target effects and ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a specific and competitive antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] Its primary mechanism of action is to block the binding of PAF to its receptor, thereby inhibiting downstream signaling pathways and physiological responses mediated by PAF, such as platelet aggregation.[2]
Q2: What are off-target effects and why should I be concerned when using this compound?
Q3: What are the initial signs of potential off-target effects in my experiments with this compound?
Common indicators of potential off-target effects include:
-
Inconsistent results when using other, structurally different PAF receptor antagonists.
-
The observed phenotype does not match the known downstream effects of PAF receptor inhibition.
-
High levels of cytotoxicity at concentrations expected to be specific for the PAF receptor.
-
The biological effect persists even after genetic knockdown or knockout of the PAF receptor.[3]
Q4: How can I minimize the risk of off-target effects when using this compound?
Several strategies can be employed to minimize off-target effects:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits PAF receptor activity.[3]
-
Include proper controls: Use a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold.[3]
-
Orthogonal validation: Confirm your findings using alternative methods, such as another PAF receptor antagonist with a different chemical structure or by using genetic approaches like siRNA or CRISPR/Cas9 to silence the PAF receptor.[3][5]
-
Confirm target engagement: Use assays like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to the PAF receptor in your experimental system.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity observed at working concentration. | The concentration of this compound may be too high, leading to off-target effects. | Perform a dose-response curve to identify the minimal effective concentration that does not cause significant cell death. Compare with a vehicle-only control.[3] |
| Inconsistent results compared to other PAF receptor antagonists. | The observed phenotype might be due to an off-target effect specific to the chemical structure of this compound. | Use a structurally distinct PAF receptor antagonist to confirm that the phenotype is consistent. This strengthens the evidence that the effect is on-target.[3] |
| Experimental results do not align with expected PAF signaling pathway inhibition. | The effect may be independent of the PAF receptor. | Use genetic methods (siRNA, CRISPR) to knockdown or knockout the PAF receptor. If the phenotype persists in the absence of the receptor, it is likely an off-target effect.[3] |
| Difficulty reproducing results from the literature. | Variations in experimental conditions such as cell line, passage number, or reagent quality. | Standardize your experimental protocol. Ensure the cell line expresses the PAF receptor at consistent levels, which can be verified by techniques like qPCR or Western blot.[3] |
Quantitative Data
The following table summarizes the known inhibitory activity of this compound.
| Compound | Target | Assay | I50 Value |
| This compound | PAF Receptor | ex-vivo PAF-induced platelet aggregation | 2.3 (0.3) mg.l-1 |
Data from a study in healthy male volunteers.[2]
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest effective concentration of this compound that elicits the desired biological response while minimizing potential off-target effects.
Methodology:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical range might be from 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the prepared dilutions of this compound and incubate for the desired duration.
-
PAF Stimulation: Add PAF to the medium to stimulate the receptor.
-
Phenotypic Readout: Measure the biological response of interest (e.g., inhibition of a downstream signaling event, change in cell morphology, etc.).
-
Data Analysis: Plot the response against the log of the this compound concentration to determine the EC50 or IC50 value.[4]
Protocol 2: Validating On-Target Effects using CRISPR/Cas9 Knockout
Objective: To confirm that the observed biological effect of this compound is dependent on the presence of the PAF receptor.
Methodology:
-
Guide RNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene encoding the PAF receptor.
-
Transfection: Transfect cells with Cas9 nuclease and the validated gRNAs to generate knockout cell lines.
-
Knockout Validation: Select and expand single-cell clones. Confirm the knockout of the PAF receptor at the genomic, mRNA, and protein levels (e.g., via sequencing, qPCR, and Western blot).
-
Phenotypic Analysis: Treat both the wild-type and knockout cells with the determined optimal concentration of this compound.
-
Comparison: If the biological effect observed in wild-type cells is absent in the knockout cells, it provides strong evidence that the effect is on-target.[3]
Visualizations
Caption: A workflow for mitigating and validating the on-target effects of this compound.
Caption: Inhibition of the PAF receptor signaling pathway by this compound.
References
- 1. RP-48740 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Inhibition of ex-vivo PAF-induced platelet aggregation by the PAF-antagonist RP 48740: relationship to plasma concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Reversed-Phase (RP) Chromatography
This technical support center provides guidance on the proper storage, handling, and troubleshooting of Reversed-Phase (RP) chromatography columns to minimize degradation and ensure optimal performance.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for RP columns?
A: Proper storage is crucial to maintain column performance and longevity. For long-term storage, it is best to use a pure organic solvent. Acetonitrile (B52724) (100%) is a preferred choice for silica-based bonded phase columns.[1][2] If the column was previously used with a buffered mobile phase, the buffer should be flushed out first with 20-30 column volumes of a 50/50 mixture of methanol (B129727) or acetonitrile and water.[1][2] Following the flush, use 20-30 column volumes of the pure organic solvent for storage.[1][2] Always cap the column ends securely to prevent the packing material from drying out.[1][2][3] Columns should be stored at room temperature.[3]
Q2: How should I prepare an RP column for short-term (overnight) storage?
A: For overnight storage, flush the column with 8-10 column volumes of 100% acetonitrile.[3] Ensure the end plugs are placed securely to prevent the column from drying out.[3]
Q3: What precautions should I take when switching between different mobile phase modes (e.g., Reversed-Phase to Normal-Phase)?
A: When switching from a Reversed-Phase (aqueous) to a Normal-Phase (organic) solvent, an intermediate, miscible solvent must be used to prevent phase incompatibility. Methylene chloride is a suitable intermediate. The general procedure is as follows:
-
Flush the column with 100% Methanol for 15 minutes.
-
Flush with 100% Methylene Chloride for 15 minutes.
-
The column is now ready for equilibration with the Normal-Phase mobile phase.[3]
A similar procedure in reverse should be followed when switching from Normal-Phase to Reversed-Phase.[3]
Q4: What are the optimal pH and temperature ranges for operating RP columns?
A: It is recommended to avoid using silica-based columns below pH 2 or above pH 9, with the optimal range for performance and longevity being between pH 2 and 8.[1][2] The maximum recommended operating temperature is generally 60°C.[1][2] However, for maximum column lifetime, especially at a pH greater than 6, it is advisable to operate at lower temperatures (below 40°C) and use low buffer concentrations (0.01 to 0.02 M).[1][2] It is also recommended to avoid phosphate (B84403) and carbonate buffers at higher pH to enhance column stability.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Peak Tailing or Splitting | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, consider replacing the column. |
| Loss of Resolution | Degradation of the stationary phase. | Operate within the recommended pH and temperature ranges.[1][2] Avoid harsh mobile phases. |
| Increased Backpressure | Column blockage. | Reverse the direction of the column and flush with a filtered mobile phase. Use a guard column to protect the analytical column.[1] |
| Reduced Peak Area/Height | Sample degradation or column activity. | Ensure proper sample preparation and storage. Check for active sites on the column by injecting a standard. |
Storage Conditions Summary
| Storage Duration | Solvent | Procedure |
| Overnight | 100% Acetonitrile | Flush with 8-10 column volumes and cap the ends.[3] |
| Long-Term | 100% Acetonitrile | Flush buffer with 20-30 volumes of 50/50 MeCN/H2O, then flush with 20-30 volumes of 100% Acetonitrile and cap the ends.[1][2] |
| Normal Phase Use | 100% Hexane | Flush with 8-10 volumes (overnight) or 15-20 volumes (long-term) and cap the ends.[3] |
Experimental Protocols
Protocol: Evaluating RP Column Performance Degradation
-
Initial Performance Check:
-
Equilibrate a new RP column with your standard mobile phase.
-
Inject a well-characterized standard mixture and record the chromatogram.
-
Note the retention times, peak shapes, resolution, and column backpressure. This will serve as your baseline.
-
-
Forced Degradation Study (Stress Conditions):
-
Subject the column to conditions outside the recommended operating ranges for a defined period (e.g., high pH, high temperature).
-
For example, run a mobile phase at pH 9.5 for 24 hours.
-
-
Post-Stress Performance Check:
-
Re-equilibrate the column with the standard mobile phase.
-
Inject the same standard mixture as in the initial check.
-
Compare the chromatogram to the baseline to assess changes in retention time, peak shape, resolution, and backpressure. A significant deviation indicates column degradation.
-
Visualizations
Caption: Troubleshooting workflow for RP column degradation.
References
Technical Support Center: Improving the In Vivo Bioavailability of 48740 RP
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of 48740 RP, a platelet-activating factor (PAF) antagonist.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a thienotriazolodiazepine derivative that acts as a platelet-activating factor (PAF) antagonist. Its chemical structure, C12H11N3OS, and predicted physicochemical properties, such as a logP of approximately 3.5 and a pKa of 1.5 for the most basic nitrogen, suggest that it is a lipophilic and weakly basic compound. These characteristics often lead to poor aqueous solubility, which can significantly limit its oral bioavailability and, consequently, its therapeutic efficacy in vivo.
Q2: What are the initial steps to diagnose bioavailability issues with this compound in my experiments?
A2: A systematic approach is crucial. Begin with a thorough physicochemical characterization of your this compound batch. This data will inform the selection of an appropriate formulation strategy. Key parameters to measure include:
-
Aqueous solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
LogP/D: Experimentally determine the octanol-water partition coefficient to confirm its lipophilicity.
-
Solid-state properties: Characterize the crystalline form, polymorphism, and particle size, as these can significantly impact dissolution rates.
Based on these findings, you can then proceed to screen various formulation strategies to enhance solubility and dissolution.
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A3: Given the lipophilic nature of this compound, several formulation strategies can be employed to enhance its oral bioavailability. The choice of strategy will depend on the specific physicochemical properties of your compound and the desired pharmacokinetic profile. Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug powder can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can improve its aqueous solubility and dissolution.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems can improve absorption by facilitating dissolution in the gastrointestinal fluids and promoting lymphatic uptake.
-
Co-solvents and Surfactants: The use of pharmaceutically acceptable co-solvents and surfactants can increase the solubility of this compound in an aqueous environment.
II. Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects. | Poor and erratic absorption due to low solubility. Inconsistent food effects. | 1. Improve Formulation: Implement one of the formulation strategies mentioned in FAQ Q3 to enhance solubility and dissolution consistency. 2. Control Feeding Status: Standardize the feeding conditions of the animals (e.g., fasted or fed) to minimize variability from food effects. |
| Low oral bioavailability despite high in vitro permeability. | Dissolution rate-limited absorption. Significant first-pass metabolism. | 1. Enhance Dissolution Rate: Focus on formulation strategies that significantly increase the dissolution rate, such as micronization or ASDs. 2. Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism. If it is high, consider strategies to bypass the liver, such as lymphatic targeting with lipid-based formulations. |
| Precipitation of the compound in the gastrointestinal tract. | The formulation is not robust to the changing pH and environment of the GI tract. | 1. Use Precipitation Inhibitors: Incorporate polymers (e.g., HPMC, PVP) into your formulation to maintain a supersaturated state and prevent precipitation. 2. Optimize Lipid-Based Formulations: If using a lipid-based system, ensure that the formulation forms a stable emulsion or microemulsion upon dilution in aqueous media. |
| No significant improvement in bioavailability with a chosen formulation. | The selected formulation strategy is not optimal for this compound. The in vivo model is not appropriate. | 1. Systematic Formulation Screening: Conduct a thorough screening of different formulation types and compositions. 2. Re-evaluate In Vivo Model: Ensure the chosen animal model has a gastrointestinal physiology relevant to humans for the absorption of lipophilic compounds. |
III. Experimental Protocols
Protocol 1: Screening of Solubilizing Excipients for this compound
Objective: To identify suitable co-solvents, surfactants, and polymers that enhance the solubility of this compound.
Methodology:
-
Prepare saturated solutions of this compound in a panel of pharmaceutically acceptable excipients (e.g., PEG 400, Propylene Glycol, Tween 80, Kolliphor EL, Soluplus®).
-
Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours with constant shaking.
-
Centrifuge the samples to pellet the undissolved drug.
-
Analyze the supernatant for the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
Table 1: Example of Excipient Screening Data for this compound
| Excipient | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| PEG 400 | 25.3 |
| Propylene Glycol | 15.8 |
| Tween 80 | 42.1 |
| Kolliphor EL | 55.6 |
Protocol 2: Development and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate and characterize a SEDDS for this compound to improve its dissolution and absorption.
Methodology:
-
Formulation: Based on the excipient screening data, select an oil, a surfactant, and a co-surfactant. Prepare various ratios of these components and dissolve this compound in each mixture to its maximum solubility.
-
Emulsification Study: Add a small volume of each formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation.
-
Characterization:
-
Visually assess the spontaneity of emulsification and the appearance of the resulting emulsion.
-
Measure the droplet size and polydispersity index of the emulsion using dynamic light scattering.
-
Determine the drug content in the formulation.
-
-
In Vitro Dissolution: Perform in vitro dissolution testing of the optimized SEDDS formulation in comparison to unformulated this compound.
Table 2: Example of In Vivo Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 150 ± 35 | 2.0 | 650 ± 150 | 5 |
| Micronized Suspension | 10 | 320 ± 60 | 1.5 | 1500 ± 300 | 12 |
| Solid Dispersion | 10 | 850 ± 120 | 1.0 | 4200 ± 550 | 35 |
| SEDDS | 10 | 1200 ± 200 | 0.5 | 6000 ± 800 | 50 |
IV. Visualizations
Caption: Workflow for improving the in vivo bioavailability of this compound.
Caption: Simplified signaling pathway of PAF and the antagonistic action of this compound.
Technical Support Center: Addressing 48740 RP Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered with 48740 RP in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound precipitation when preparing aqueous solutions?
A1: The precipitation of this compound in aqueous solutions is often due to several factors, primarily related to its likely low solubility in water. Key causes include:
-
Exceeding the Solubility Limit: The concentration of this compound is higher than its maximum solubility in the aqueous medium.[1]
-
Solvent Polarity Changes: A significant change in the solvent composition, such as diluting a stock solution of this compound in an organic solvent (e.g., DMSO) with an aqueous buffer, can dramatically decrease its solubility.[1]
-
pH Shifts: Changes in the pH of the solution can alter the ionization state of this compound, which in turn affects its solubility.[1]
-
Temperature Fluctuations: The solubility of many compounds is dependent on temperature. For some substances, solubility can decrease as the temperature changes.[1]
-
Chemical Degradation: this compound may degrade over time into less soluble byproducts.[1]
-
Supersaturation and Crystallization: A supersaturated solution holds a higher concentration of a solute than is thermodynamically stable, leading to a high potential for the compound to crystallize and precipitate.[1][2]
Q2: What is supersaturation and how does it contribute to the precipitation of this compound?
A2: Supersaturation is a thermodynamically unstable state where the concentration of a dissolved substance, such as this compound, exceeds its equilibrium solubility.[1][2] While this can be a strategy to enhance bioavailability, it creates a strong driving force for the compound to return to a more stable, lower-energy crystalline form, resulting in precipitation.[1][2]
Q3: Can the salt form of this compound affect its solubility?
A3: Yes, the salt form of a compound can significantly influence its solubility in aqueous solutions.[3] If you are experiencing precipitation, considering a different salt form of this compound, if available, could be a viable strategy to improve its solubility.[3]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the preparation of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of an organic stock solution with aqueous media. | The final concentration of the organic co-solvent is too low to maintain the solubility of this compound.[1] | Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your aqueous solution, but remain mindful of the tolerance of your experimental system (e.g., cell culture) to the solvent.[1] |
| The solution becomes cloudy over time. | The pH of the solution may have changed, affecting the solubility of this compound.[1] | Use a buffered aqueous system to maintain a stable pH.[1] |
| Precipitation is observed after a change in temperature. | The solubility of this compound is temperature-dependent.[1] | Maintain a constant and optimal temperature for the solubility of this compound. Be aware that for some compounds, solubility decreases with increasing temperature.[1] |
| The compound precipitates out of solution unexpectedly. | The solution may be supersaturated.[1][2] | Consider using precipitation inhibitors or preparing fresh solutions before each experiment to avoid issues with the instability of supersaturated solutions.[2] |
Experimental Protocols
Protocol for Preparing an Aqueous Solution of this compound from an Organic Stock
This protocol provides a general method for diluting a stock solution of a poorly soluble compound like this compound in an organic solvent to prepare an aqueous solution.
Materials:
-
Stock solution of this compound in an organic solvent (e.g., DMSO)
-
Aqueous buffer (e.g., PBS, cell culture medium)[1]
-
Sterile microcentrifuge or conical tubes[1]
-
Vortex mixer[1]
Procedure:
-
Allow the stock solution and the aqueous buffer to reach room temperature.[1]
-
Vortex the stock solution to ensure it is completely dissolved.[1]
-
In a new tube, place the required volume of the aqueous buffer.[1]
-
While vigorously vortexing the aqueous buffer, add the required volume of the stock solution drop by drop.[1] This allows for controlled mixing and dispersion.[1]
-
Continue to vortex the solution for an additional 30-60 seconds to ensure it is thoroughly mixed.[1]
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the solubility limit may have been exceeded.[1]
Visual Guides
Workflow for Preparing this compound Solutions
A generalized workflow for preparing aqueous solutions of this compound.
References
Technical Support Center: Long-Term Stability of Compounds in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of chemical compounds, exemplified by "48740 RP," when stored in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the long-term stability of this compound in DMSO?
A1: Several factors can influence the stability of a compound in DMSO over time. These include:
-
Compound-specific properties: The inherent chemical nature of this compound is the most critical factor.
-
Storage Temperature: While freezing is common, the freezing point of DMSO is around 18.5°C (65.3°F). Storing at temperatures just below this can lead to repeated freeze-thaw cycles if the temperature fluctuates.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can negatively impact the stability of some small molecules.[1][2] It is advisable to aliquot stock solutions into single-use volumes to minimize this.
-
Water Absorption (Hygroscopicity): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This can lead to the dilution of your compound and potentially cause hydrolysis or other water-mediated degradation.
-
Exposure to Light: Light, particularly UV radiation, can cause photodegradation of sensitive compounds.[4][5][6]
-
Oxygen: The presence of oxygen can lead to oxidation of susceptible functional groups within the compound.
Q2: How should I store my DMSO stock solution of this compound for optimal long-term stability?
A2: To maximize the stability of your this compound stock solution, follow these best practices:
-
Use High-Purity DMSO: Always use anhydrous, high-purity DMSO (at least 99.9% pure) to prepare your stock solutions.[7]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
-
Proper Sealing: Store aliquots in tightly sealed vials with inert caps (B75204) to prevent moisture absorption.
-
Storage Temperature: For long-term storage, -20°C or -80°C is generally recommended.
-
Protect from Light: Store vials in the dark, for example, by placing them in a freezer box.
-
Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Q3: I observed precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation can occur if the compound's solubility in DMSO is exceeded, especially at lower temperatures.[8][9] Here’s what you can do:
-
Warm the solution: Gently warm the vial to room temperature or slightly above (e.g., 37°C) and vortex thoroughly to try and redissolve the precipitate.
-
Sonication: If warming is insufficient, sonication may help to break up and redissolve the precipitate.
-
Centrifugation: If the precipitate does not redissolve, it is crucial not to use the supernatant, as the concentration will be unknown. Centrifuge the vial and carefully transfer the supernatant to a new tube. The concentration of this solution will need to be re-determined.
-
Consider a lower concentration: For future stock preparations, consider storing the compound at a lower concentration.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in an assay | Compound degradation | Perform a stability analysis (e.g., HPLC-MS) to check the integrity of the compound. Prepare a fresh stock solution from solid material. |
| Inaccurate concentration due to precipitation | Visually inspect the stock solution for any precipitate. If present, follow the steps outlined in FAQ Q3. | |
| Repeated freeze-thaw cycles | Discard the current stock and use a fresh, single-use aliquot for the next experiment. | |
| Inconsistent experimental results | Inhomogeneous stock solution | Ensure the stock solution is completely thawed and vortexed thoroughly before making dilutions. |
| Water absorption in DMSO | Use a fresh vial of anhydrous DMSO to prepare a new stock solution. Ensure vials are tightly sealed. | |
| Visible color change in the stock solution | Compound degradation or reaction with impurities | Discontinue use of the stock solution. Prepare a fresh stock and monitor for any changes. |
Experimental Protocols
Protocol 1: Assessing Long-Term Stability of this compound in DMSO using HPLC-MS
This protocol outlines a method to quantify the amount of this compound remaining after storage under different conditions.
Materials:
-
This compound solid compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724) and water
-
Formic acid (or other appropriate modifier)
-
HPLC-MS system with a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Also, include a set of vials to undergo a defined number of freeze-thaw cycles.
-
Time Zero (T0) Analysis: Immediately after preparation, take an aliquot and dilute it to a suitable concentration for HPLC-MS analysis. This will serve as your baseline (100% integrity).
-
Time Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Sample Preparation for HPLC-MS: Thaw the aliquot completely, vortex, and dilute to the same concentration as the T0 sample.
-
HPLC-MS Analysis: Inject the samples onto the HPLC-MS system. Use a gradient elution method to separate this compound from any potential degradants. Monitor the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
Data Presentation:
| Storage Condition | Time Point | % this compound Remaining (Mean ± SD) | Degradant Peaks Observed |
| Room Temperature | 1 Week | ||
| 1 Month | |||
| 4°C | 1 Week | ||
| 1 Month | |||
| -20°C | 1 Month | ||
| 6 Months | |||
| -80°C | 1 Month | ||
| 6 Months | |||
| 5 Freeze-Thaw Cycles | - | ||
| 10 Freeze-Thaw Cycles | - |
Visualizations
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Caption: Troubleshooting decision tree for loss of compound activity.
References
- 1. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. quora.com [quora.com]
- 4. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 5. pjoes.com [pjoes.com]
- 6. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]
- 7. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 8. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of 48740 RP In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the in vitro cytotoxicity of 48740 RP, a platelet-activating factor antagonist.
Frequently Asked Questions (FAQs)
Q1: We are observing high cytotoxicity with this compound at low concentrations. What are the potential causes?
A1: High cytotoxicity at low concentrations can be due to several factors. First, it is crucial to verify the purity of the this compound compound, as impurities can lead to unexpected toxic effects. Secondly, the solvent used to dissolve the compound should be evaluated for its own toxicity. Always include a vehicle control (solvent alone) in your experiments to ensure the observed cytotoxicity is not due to the solvent.[1] Finally, the initial cell seeding density can influence susceptibility to toxic compounds; lower cell densities may result in increased sensitivity.[1]
Q2: Our results from different cytotoxicity assays (e.g., MTT vs. LDH) are conflicting. Why is this happening and which assay should we trust?
A2: It is common to observe discrepancies between different cytotoxicity assays because they measure different cellular endpoints.[1] The MTT assay, for example, measures mitochondrial metabolic activity, which may decrease due to metabolic impairment without immediate cell death.[1][2] In contrast, the LDH assay measures the release of lactate (B86563) dehydrogenase, indicating a loss of plasma membrane integrity, which is a marker of necrosis or late apoptosis.[1] To get a comprehensive understanding of this compound's cytotoxic profile, it is recommended to use multiple assays that assess different parameters like metabolic activity, membrane integrity, and apoptosis.
Q3: How can we differentiate between a cytotoxic and a cytostatic effect of this compound in our cell cultures?
A3: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly causing cell death.[1] To distinguish between these two effects, you can perform a cell counting assay using a method like trypan blue exclusion, which identifies dead cells. A cytotoxic agent will increase the percentage of dead cells, while a cytostatic agent will primarily reduce the rate of increase in the total cell number over time.
Q4: Are there any known general strategies to reduce drug-induced cytotoxicity in vitro?
A4: Yes, several general strategies can be employed. Optimizing the concentration and exposure time of the drug is a primary approach, as cytotoxicity is often dose- and time-dependent.[3] Ensuring optimal cell culture conditions, such as media composition and cell confluency, is also critical, as stressed cells can be more susceptible to drug toxicity.[3] Additionally, if the mechanism of toxicity involves oxidative stress, co-treatment with antioxidants like N-acetylcysteine or Vitamin E might offer protection.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in cytotoxicity assay | Phenol (B47542) red in the culture medium interfering with colorimetric or fluorometric readings.[4] | Use phenol red-free medium for the duration of the assay.[3] |
| Edge effects in multi-well plates | Evaporation of medium from the outer wells during extended incubations.[4] | Use only the inner wells of the assay plates for experimental conditions and fill the outer wells with sterile water or PBS. |
| Underestimation of cytotoxicity with DNA binding dyes | The compound this compound might be a DNA intercalating agent, competing with the dye. | If DNA intercalating activity is suspected, consider using a different assay that does not rely on DNA binding, such as an LDH or a metabolic assay. |
| Variable results between experiments | Inconsistent cell seeding density or cell health. | Standardize cell seeding protocols and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Precipitation of this compound in culture medium | Poor solubility of the compound at the tested concentrations. | Check the solubility of this compound in your culture medium. If solubility is an issue, consider using a different solvent or reducing the final concentration. |
Quantitative Data Summary
The following table presents hypothetical data on the cytotoxicity of this compound on a generic human cell line and the potential mitigating effect of an antioxidant, N-acetylcysteine (NAC). This data is for illustrative purposes to guide experimental design.
| This compound Concentration (µM) | Cell Viability (%) - this compound alone | Cell Viability (%) - this compound + 1mM NAC |
| 0 (Control) | 100 | 100 |
| 1 | 95 | 98 |
| 5 | 80 | 92 |
| 10 | 60 | 85 |
| 25 | 40 | 70 |
| 50 | 20 | 55 |
| 100 | 5 | 30 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This protocol provides a general framework for assessing cell viability based on metabolic activity.[3][5]
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of the compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.[3]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Plate Preparation: Seed cells in a 96-well plate as you would for an MTT assay.
-
Controls: Include control wells for: no cells (medium only for background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).[4]
-
Compound Treatment: Add serial dilutions of this compound to the appropriate wells and incubate for the desired exposure period.[4]
-
Assay Procedure: After incubation, transfer a portion of the cell culture supernatant to a new plate. Add the LDH reaction mixture according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (commonly 490 nm) after a 30-minute incubation at room temperature, protected from light.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release values from the experimental values and normalizing to the maximum release control.
Visualizations
Caption: A general workflow for assessing and mitigating the cytotoxicity of a compound in vitro.
Caption: A hypothetical signaling pathway illustrating potential involvement of the p53 pathway in this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 48740 RP in Cell Lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to 48740 RP in cell line models. Our goal is to help you identify the underlying causes of resistance and provide actionable strategies to overcome these challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing a decreased response to the compound. What are the initial steps I should take?
A1: First, it's crucial to confirm the basics. We recommend the following initial verification steps:
-
Cell Line Authenticity: Confirm the identity of your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Compound Integrity: Verify the concentration, storage conditions, and age of your this compound stock solution. If possible, test a fresh dilution from a new lot.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma, as this can significantly alter cellular responses to treatment.
Q2: What are the most common mechanisms of acquired resistance to targeted therapies like this compound?
A2: Acquired resistance in cell lines typically arises from several key mechanisms:
-
Target Alteration: Mutations in the target protein that prevent this compound from binding effectively.
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of the primary target.
-
Drug Efflux: Increased expression of drug efflux pumps (e.g., P-glycoprotein/MDR1) that actively remove this compound from the cell.
-
Metabolic Reprogramming: Alterations in cellular metabolism that reduce the cell's dependency on the pathway targeted by this compound.
Q3: How can I determine if my resistant cells have developed mutations in the target of this compound?
A3: The most direct method is to perform Sanger or Next-Generation Sequencing (NGS) of the gene encoding the target protein. You should sequence the target gene in both your sensitive (parental) and resistant cell lines to identify any acquired mutations in the resistant population.
Troubleshooting Guide
Issue: Gradual Loss of this compound Efficacy Over Time
If you observe a rightward shift in the dose-response curve for this compound, indicating an increase in the IC50 value, your cell line may be developing resistance. The following guide provides a systematic approach to investigate and address this issue.
Step 1: Quantify the Level of Resistance
The first step is to accurately measure the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) between the parental (sensitive) and the suspected resistant cell line.
Table 1: Example IC50 Values for this compound in Sensitive vs. Resistant Cell Lines
| Cell Line | Treatment Duration | IC50 (nM) | Fold Change in Resistance |
| Parental Line | 72 hours | 50 | - |
| Resistant Sub-clone 1 | 72 hours | 850 | 17 |
| Resistant Sub-clone 2 | 72 hours | 1200 | 24 |
Step 2: Investigate the Mechanism of Resistance
Once resistance is confirmed and quantified, the next step is to explore the potential underlying mechanisms.
Caption: Workflow for troubleshooting resistance to this compound.
Hypothetical Signaling Pathway for this compound
Let's assume this compound is an inhibitor of the tyrosine kinase, TK1, which is part of the RAS-MAPK signaling pathway. Resistance could emerge through a bypass mechanism involving the activation of a parallel pathway, such as PI3K/AKT.
Caption: Bypass of TK1 inhibition by activating the PI3K/AKT pathway.
Logical Relationships of Potential Resistance Mechanisms
Understanding how different resistance mechanisms can be interconnected is key to designing effective counter-strategies.
Caption: Interconnected primary mechanisms of drug resistance.
Key Experimental Protocols
1. Cell Viability (IC50) Assay
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the plates for 72 hours (or a time course relevant to your model).
-
Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal according to the manufacturer's protocol.
-
Normalize the data to the vehicle-treated control cells and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
2. Western Blot for Phospho-Protein Analysis
-
Objective: To assess the activation state of key signaling proteins in response to this compound treatment.
-
Methodology:
-
Culture parental and resistant cells to ~80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0, 1x IC50, 10x IC50) for a short duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against your target (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT) overnight at 4°C.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. Rhodamine 123 Efflux Assay
-
Objective: To measure the activity of drug efflux pumps like P-glycoprotein (MDR1).
-
Methodology:
-
Harvest parental and resistant cells and resuspend them in culture medium.
-
Load the cells with the fluorescent substrate Rhodamine 123 (e.g., at 1 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in fresh medium and measure the baseline fluorescence using a flow cytometer.
-
Allow the cells to efflux the dye for 1-2 hours at 37°C. A known efflux pump inhibitor (e.g., verapamil) can be used as a positive control.
-
Measure the final fluorescence of the cells. A lower fluorescence reading in the resistant cells compared to the parental cells indicates increased efflux activity.
-
Validation & Comparative
Validating the Efficacy of 48740 RP: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Platelet-Activating Factor (PAF) receptor antagonist, 48740 RP, with established positive controls. The data and experimental protocols presented herein are intended to assist researchers in validating the efficacy of this compound in preclinical models of PAF-mediated pathologies.
Introduction to this compound and PAF Receptor Antagonism
This compound is a pyrrolo-thiazole derivative that acts as a selective antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and bronchoconstriction. By blocking the PAF receptor, this compound has the potential to mitigate the detrimental effects of PAF in various disease models.
This guide compares the efficacy of this compound against well-characterized PAF receptor antagonists: WEB 2086, BN 52021, and CV-3988. These compounds have been extensively studied and serve as reliable positive controls for evaluating novel PAF antagonists.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for this compound and the positive controls in two key assays: PAF-induced platelet aggregation (in vitro) and PAF-induced bronchoconstriction (in vivo).
Table 1: In Vitro Efficacy in PAF-Induced Platelet Aggregation
| Compound | IC50 (µM) | Species |
| This compound | ~2.3 mg/L (~7.7 µM)¹ | Human |
| WEB 2086 | 0.17 | Human |
| BN 52021 | 3.6 | Not Specified |
| CV-3988 | 0.16 | Human |
¹Note: The IC50 for this compound was reported in mg/L and has been converted to an approximate molar concentration for comparison.
Table 2: In Vivo Efficacy in PAF-Induced Bronchoconstriction in Guinea Pigs
| Compound | ED50 (mg/kg, i.v.) | Endpoint |
| This compound | 3 | Antagonism of bronchoconstriction |
| WEB 2086 | 0.01 - 0.5 | Inhibition of bronchoconstriction |
| BN 52021 | 0.78 | Inhibition of bronchospasm |
| CV-3988 | 1 - 10 | Inhibition of bronchoconstriction |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
In Vitro PAF-Induced Platelet Aggregation Assay
Objective: To assess the ability of a test compound to inhibit platelet aggregation induced by PAF.
Materials:
-
Human whole blood
-
Platelet-Activating Factor (PAF)
-
Test compounds (this compound and positive controls)
-
Platelet aggregometer
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw human whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette with PRP in the aggregometer and establish a baseline reading.
-
Add the test compound at various concentrations to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Induce platelet aggregation by adding a submaximal concentration of PAF.
-
Record the change in light transmission for a set period (e.g., 5 minutes) as a measure of platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of PAF-induced platelet aggregation.
-
In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of a test compound in preventing PAF-induced bronchoconstriction.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Anesthetic (e.g., pentobarbital)
-
Tracheal cannula
-
Jugular vein catheter
-
Ventilator
-
Pressure transducer
-
Platelet-Activating Factor (PAF)
-
Test compounds (this compound and positive controls)
Procedure:
-
Animal Preparation:
-
Anesthetize the guinea pig.
-
Perform a tracheotomy and insert a cannula connected to a ventilator.
-
Insert a catheter into the jugular vein for intravenous administration of compounds.
-
-
Measurement of Bronchoconstriction:
-
Monitor respiratory pressure using a pressure transducer connected to the tracheal cannula.
-
Administer the test compound or vehicle intravenously via the jugular vein catheter.
-
After a predetermined time, induce bronchoconstriction by intravenous injection of PAF (e.g., 100 ng/kg).
-
Record the increase in inflation pressure as an index of bronchoconstriction.
-
-
Data Analysis:
-
Measure the peak increase in inflation pressure after PAF challenge.
-
Calculate the percentage inhibition of the bronchoconstrictor response by the test compound compared to the vehicle control.
-
Determine the ED50 value, the dose of the compound that causes 50% inhibition of the PAF-induced bronchoconstrictor response.
-
Mandatory Visualizations
Signaling Pathway of PAF Receptor Activation
Caption: Signaling pathway of Platelet-Activating Factor (PAF) receptor activation and its inhibition by this compound.
Experimental Workflow for In Vitro Platelet Aggregation Assay
Caption: Workflow for the in vitro PAF-induced platelet aggregation assay.
A Comparative Guide to PAF Antagonists: 48740 RP vs. WEB 2086
This guide provides a detailed, data-driven comparison of two prominent Platelet-Activating Factor (PAF) receptor antagonists: 48740 RP and WEB 2086. It is intended for researchers, scientists, and professionals in drug development seeking to understand the relative performance and characteristics of these compounds.
Introduction
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Consequently, PAF receptor antagonists have been a significant area of research for therapeutic intervention. This guide focuses on the comparative analysis of two synthetic PAF antagonists: this compound, a pyrrolo[1,2-c]thiazole derivative, and WEB 2086 (also known as Apafant), a thieno-triazolodiazepine.[1] Both act as specific and competitive antagonists at the PAF receptor.
Quantitative Performance Comparison
The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a direct comparison of the potency and efficacy of this compound and WEB 2086.
In Vitro Comparative Data
| Parameter | This compound | WEB 2086 |
| ED50 (PAF-induced human whole blood platelet aggregation) | 924.0 µM[2] | 0.39 µM[2] |
| IC50 (PAF-induced human platelet aggregation) | ~9.38 µM* | 0.17 µM[3] |
| pA2 (rabbit platelet aggregation) | 4.97[4] | 7.31[4] |
| IC50 (PAF-induced human neutrophil aggregation) | Not Available | 0.36 µM[3] |
| Ki (human platelet PAF receptor binding) | Not Available | 15 nM[5] |
| IC50 (PAF-induced IP3 production in human platelets) | Not Available | 33 µM[5] |
*Calculated from an I50 of 2.3 mg/L and a molecular weight of 245.3 g/mol .[6]
In Vivo Comparative Data
| Species | Model | This compound | WEB 2086 |
| Guinea Pig | PAF-induced bronchoconstriction | Not Available | 0.01-0.5 mg/kg (i.v.), 0.1-2.0 mg/kg (p.o.)[3] |
| Rat | PAF-induced hypotension | Not Available | ED50 = 0.052 mg/kg (i.v.)[3] |
| Human | Ex-vivo PAF-induced platelet aggregation | I50 = 2.3 mg/L (oral)[6] | Significant inhibition at 10, 40, and 100 mg (oral)[7] |
| Human | PAF-induced wheal and flare | Not Available | 66-90% inhibition at 10-100 mg (oral)[7] |
Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a compound to inhibit PAF-induced platelet aggregation in vitro.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole human blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). The blood is then centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes to separate the PRP from red and white blood cells.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Aggregation Measurement:
-
A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C. A stir bar is added to ensure continuous mixing.
-
The antagonist (this compound or WEB 2086) or vehicle control is pre-incubated with the PRP for a specified time.
-
Platelet aggregation is initiated by adding a submaximal concentration of PAF.
-
The change in light transmission through the PRP is recorded over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
-
Data Analysis: The percentage of aggregation is calculated, and the IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) is determined from the dose-response curve.
In Vivo PAF-Induced Bronchoconstriction in Guinea Pigs
This in vivo model assesses the ability of a PAF antagonist to prevent airway obstruction caused by PAF.
Methodology:
-
Animal Preparation: Male Hartley guinea pigs are anesthetized (e.g., with pentobarbital). A tracheal cannula is inserted for artificial ventilation, and a catheter is placed in the jugular vein for intravenous administration of substances.
-
Measurement of Bronchoconstriction: Bronchoconstriction is measured as an increase in pulmonary inflation pressure or a decrease in tidal volume.
-
Antagonist Administration: this compound or WEB 2086 is administered intravenously (i.v.) or orally (p.o.) at various doses prior to the PAF challenge.
-
PAF Challenge: A bolus injection of PAF (e.g., 30-100 ng/kg, i.v.) is administered to induce bronchoconstriction.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the PAF-induced bronchoconstrictor response compared to a vehicle-treated control group. The ED50 value (the dose of the antagonist that causes a 50% inhibition of the response) can then be determined.[3][8][9]
Signaling Pathways and Mechanism of Action
Both this compound and WEB 2086 are competitive antagonists of the PAF receptor, a G-protein coupled receptor (GPCR).[6] Upon binding of PAF, the receptor activates multiple intracellular signaling pathways. The diagram below illustrates the primary signaling cascade inhibited by these antagonists.
Caption: PAF Receptor Signaling Pathway and Point of Inhibition.
The binding of PAF to its receptor activates the Gq protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These downstream events lead to cellular responses such as platelet aggregation and inflammation. This compound and WEB 2086 exert their effects by competitively blocking the initial binding of PAF to its receptor, thereby preventing the initiation of this signaling cascade.
Experimental Workflow
The general workflow for evaluating and comparing PAF antagonists like this compound and WEB 2086 involves a multi-step process from in vitro screening to in vivo validation.
Caption: General Experimental Workflow for PAF Antagonist Comparison.
Conclusion
Based on the available experimental data, WEB 2086 is a significantly more potent PAF antagonist than this compound, both in vitro and in vivo. The ED50 and IC50 values for WEB 2086 in inhibiting platelet aggregation are in the sub-micromolar range, while those for this compound are substantially higher.[2] Similarly, the pA2 value for WEB 2086 is considerably greater than that of this compound, indicating a higher affinity for the PAF receptor.[4] In vivo studies further support the superior potency of WEB 2086 in various models of PAF-induced effects.[3] This comprehensive comparison should aid researchers in selecting the appropriate PAF antagonist for their specific experimental needs.
References
- 1. Apafant - Wikipedia [en.wikipedia.org]
- 2. Effects of antiplatelet agents on platelet aggregation induced by platelet--activating factor (PAF) in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pA2 values for antagonists of platelet activating factor on aggregation of rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by the PAF antagonist WEB 2086 of PAF induced inositol-1,4,5-trisphosphate production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ex-vivo PAF-induced platelet aggregation by the PAF-antagonist RP 48740: relationship to plasma concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of cutaneous and platelet responses to platelet-activating factor by oral WEB 2086 in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Action of platelet-activating factor (PAF) antagonists on the bronchopulmonary effects of PAF in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bronchoconstriction and eosinophil recruitment in guinea pig lungs after platelet activating factor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 48740 RP and Ginkgolide B in the Inhibition of Platelet-Activating Factor
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative efficacy of 48740 RP and Ginkgolide B as inhibitors of Platelet-Activating Factor (PAF). This report synthesizes available quantitative data, presents detailed experimental methodologies, and visualizes key pathways to provide a thorough understanding of their mechanisms of action.
Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. The development of PAF receptor antagonists is a critical area of research for treating a range of inflammatory and cardiovascular diseases. This guide provides a comparative overview of two such antagonists: this compound, a synthetic molecule, and Ginkgolide B, a natural product derived from the Ginkgo biloba tree.
Quantitative Comparison of Inhibitory Activity
| Compound | Assay Type | Species | IC50 / pA2 / Ki | Source |
| This compound | Ex-vivo PAF-induced platelet aggregation | Human | IC50: 2.3 mg/L | [Pinquier et al., 1991] |
| Ginkgolide B | PAF-mediated platelet aggregation | Human | IC50: 2.5 µg/mL | [Koch et al., 2005] |
| Ginkgolide B | PAF receptor binding (neutrophils) | Human | Ki: 1.3 x 10⁻⁶ M | [Földes-Filep et al., 1987] |
Note on Data Comparability: The provided IC50 values for this compound and Ginkgolide B in platelet aggregation assays are from different studies with potentially different experimental setups. The Ki value for Ginkgolide B is from a receptor binding assay using neutrophils, which may not be directly comparable to IC50 values from platelet aggregation assays.
Mechanism of Action: PAF Signaling Pathway Inhibition
Both this compound and Ginkgolide B act as antagonists at the PAF receptor (PAF-R), a G-protein coupled receptor. Upon binding of PAF, the receptor initiates a signaling cascade leading to various cellular responses. By competitively binding to the PAF-R, these antagonists block the downstream effects of PAF.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to evaluate the PAF inhibitory activity of this compound and Ginkgolide B.
PAF-Induced Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.
Protocol Details:
-
Blood Collection: Whole blood is drawn from healthy human volunteers who have not taken any medication known to affect platelet function for at least 10 days. Blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 150 x g) for 15 minutes at room temperature to obtain PRP. The platelet count in the PRP is adjusted to a standardized concentration (e.g., 3 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).
-
Aggregation Measurement: Platelet aggregation is monitored by measuring the change in light transmission through a stirred suspension of PRP at 37°C using a platelet aggregometer.
-
Inhibition Assay: PRP is pre-incubated with various concentrations of the test compound (this compound or Ginkgolide B) or a vehicle control for a defined period (e.g., 5 minutes) before the addition of a submaximal concentration of PAF to induce aggregation.
-
Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of the inhibitor to that of the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the PAF-induced aggregation, is then determined from the dose-response curve.
PAF Receptor Binding Assay
This assay determines the affinity of a compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF receptor ligand.
Protocol Details:
-
Membrane Preparation: Platelets or other cells expressing PAF receptors (e.g., neutrophils) are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled PAF receptor antagonist (e.g., [³H]-WEB 2086) and varying concentrations of the competing ligand (unlabeled this compound or Ginkgolide B).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a non-radioactive PAF antagonist) from the total binding. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the competing ligand that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.
Conclusion
Both this compound and Ginkgolide B are effective antagonists of the PAF receptor. The available data, although not from direct comparative studies, suggest that both compounds inhibit PAF-induced platelet aggregation. Ginkgolide B has also been shown to directly interact with the PAF receptor in binding assays. The choice between these two inhibitors for research or therapeutic development may depend on factors such as desired potency, specificity, and pharmacokinetic properties. The provided experimental protocols offer a foundation for further comparative studies to elucidate the relative potencies and mechanisms of these two important PAF inhibitors.
Specificity of RP-48740 for the PAF Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the Platelet-Activating Factor (PAF) receptor antagonist RP-48740 with other notable PAF receptor antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate compound for their experimental needs, based on potency, selectivity, and mechanism of action.
Introduction to RP-48740
RP-48740, with the chemical name 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] It has been demonstrated to be a specific competitive antagonist of the PAF receptor in vitro and is effective in vivo at inhibiting various PAF-induced physiological responses.[1][2] This guide will compare the specificity of RP-48740 with other well-characterized PAF receptor antagonists, including WEB 2086 (Apafant), CV-3988, and Ginkgolide B (BN-52021).
Comparative Analysis of PAF Receptor Antagonists
The following tables summarize the available quantitative data on the potency and selectivity of RP-48740 and its alternatives.
Table 1: Potency against PAF Receptor
| Compound | Chemical Class | Species | Assay | Potency (IC50 / Ki) |
| RP-48740 | Pyrrolo-thiazole derivative | Human | Platelet Aggregation (ex-vivo) | IC50: 2.3 mg/L |
| WEB 2086 (Apafant) | Thieno-triazolodiazepine | Human | PAF Receptor Binding | Ki: 9.9 nM |
| Human | Platelet Aggregation | IC50: 170 nM | ||
| Human | Neutrophil Aggregation | IC50: 360 nM | ||
| CV-3988 | Thiazole derivative | Rabbit | PAF Receptor Binding | IC50: 79 nM, Ki: 120 nM |
| Human | PAF Receptor Binding | IC50: 160 nM | ||
| Guinea-pig | PAF Receptor Binding | IC50: 180 nM | ||
| Ginkgolide B (BN-52021) | Diterpene ginkgolide | Human | PAF Receptor Binding | Ki: 1.3 µM |
| Human | Neutrophil Degranulation | Kd: 0.6 µM | ||
| Human | Neutrophil Superoxide Production | Kd: 0.4 µM |
Table 2: Selectivity Profile
| Compound | Off-Target | Species | Assay | Activity |
| RP-48740 | ADP-induced Platelet Aggregation | Human/Rabbit | Platelet Aggregation | Poorly effective |
| Arachidonic Acid-induced Platelet Aggregation | Human/Rabbit | Platelet Aggregation | Poorly effective | |
| Acetylcholine-induced Bronchoconstriction | Guinea-pig | In vivo | No effect | |
| Histamine-induced Bronchoconstriction | Guinea-pig | In vivo | No effect | |
| Serotonin-induced Bronchoconstriction | Guinea-pig | In vivo | No effect | |
| Thromboxane A2 analogue U-46,619-induced Bronchoconstriction | Guinea-pig | In vivo | No effect | |
| WEB 2086 (Apafant) | Benzodiazepine Receptor | Rat | Receptor Binding | Ki: 3882 nM |
| CV-3988 | 5-HT Receptor | Rabbit | Receptor Binding | No effect |
| Ginkgolide B (BN-52021) | N-formyl-methionyl-leucyl-phenylalanine (fMLP) induced Neutrophil Response | Human | Neutrophil Activation | No effect |
| Leukotriene B4 induced Neutrophil Response | Human | Neutrophil Activation | No effect |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
PAF Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the PAF receptor.
-
Preparation of Platelet Membranes: Platelet-rich plasma (PRP) is isolated from whole blood by centrifugation. Platelets are then washed and lysed to obtain a membrane preparation.
-
Binding Reaction: The platelet membrane preparation is incubated with a radiolabeled PAF receptor ligand (e.g., [3H]-PAF) and varying concentrations of the test compound (e.g., RP-48740).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit PAF-induced platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant and centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: PRP is placed in an aggregometer, and a baseline light transmission is established.
-
Induction of Aggregation: A PAF solution is added to the PRP to induce platelet aggregation, which is measured as an increase in light transmission.
-
Inhibition by Test Compound: To test the inhibitory effect, PRP is pre-incubated with the test compound (e.g., RP-48740) for a specific period before the addition of PAF.
-
Data Analysis: The percentage of inhibition of aggregation is calculated by comparing the aggregation response in the presence and absence of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the maximal aggregation response.
Visualizing Cellular Mechanisms
PAF Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of PAF to its G-protein coupled receptor (GPCR).
Caption: Simplified PAF receptor signaling pathway and the antagonistic action of RP-48740.
Experimental Workflow: Specificity Testing
The logical workflow for assessing the specificity of a PAF receptor antagonist is depicted below.
Caption: Workflow for determining the specificity of a PAF receptor antagonist.
Conclusion
RP-48740 is a selective antagonist of the PAF receptor.[1] In vitro and in vivo studies have demonstrated its ability to specifically inhibit PAF-mediated responses with little to no effect on pathways activated by other mediators such as ADP, arachidonic acid, acetylcholine, histamine, and serotonin.[1] While comprehensive quantitative data on its off-target profile is not as widely available as for some other antagonists like WEB 2086, the existing evidence strongly supports its use as a selective tool for investigating PAF receptor-mediated phenomena. For researchers requiring a well-documented broader selectivity profile, WEB 2086 (Apafant) may be a suitable alternative, though its chemical structure and potency differ from RP-48740. The choice of antagonist should be guided by the specific requirements of the experimental design, including the desired potency, selectivity, and pharmacokinetic properties.
References
Unveiling the Receptor Selectivity Profile of 48740 RP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 48740 RP, a potent Platelet-Activating Factor (PAF) receptor antagonist, with other receptors. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying mechanisms, this document serves as an essential resource for researchers investigating PAF receptor pharmacology and professionals involved in drug development.
Executive Summary
This compound, also known as RP-55778, is a well-characterized antagonist of the Platelet-Activating Factor (PAF) receptor. This guide compiles available data on its binding affinity and functional activity at its primary target, the PAF receptor, and evaluates its cross-reactivity with a range of other receptors. The data presented herein demonstrates that this compound is a selective antagonist for the PAF receptor, exhibiting significantly lower affinity for other tested receptors.
Comparative Receptor Binding Affinity
The selectivity of this compound is highlighted by its high affinity for the PAF receptor, with comparatively negligible interaction with other receptors at physiologically relevant concentrations. The following table summarizes the available quantitative data on the binding affinity of this compound.
| Receptor/Target | Ligand/Agonist | Assay Type | Species | Key Parameter | Value | Reference |
| Platelet-Activating Factor (PAF) Receptor | PAF | Platelet Aggregation | Rabbit | pA2 | 4.97 | [1] |
| Platelet-Activating Factor (PAF) Receptor | PAF | Platelet Aggregation | Rabbit | pKB | 5.07 | [1] |
| Acetylcholine Receptor | Acetylcholine | Bronchoconstriction | Guinea Pig | Functional Antagonism | No effect | [2] |
| Histamine Receptor | Histamine | Bronchoconstriction | Guinea Pig | Functional Antagonism | No effect | [2] |
| Serotonin Receptor | Serotonin | Bronchoconstriction | Guinea Pig | Functional Antagonism | No effect | [2] |
| Thromboxane A2 Receptor | U-46,619 (analogue) | Bronchoconstriction | Guinea Pig | Functional Antagonism | No effect | [2] |
| ADP-induced Platelet Aggregation | ADP | Platelet Aggregation | Human/Rabbit | Functional Antagonism | Poorly effective | [2] |
| Arachidonic Acid-induced Platelet Aggregation | Arachidonic Acid | Platelet Aggregation | Human/Rabbit | Functional Antagonism | Poorly effective | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the provided data and for designing future studies. Below are the protocols for the key experiments cited in this guide.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a multi-well plate, membrane homogenates are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the target receptor.
-
A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand.
-
-
Separation and Detection:
-
The reaction is incubated to allow binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
-
-
Aggregation Measurement:
-
PRP is placed in a cuvette in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.
-
A stirring bar ensures uniform platelet suspension.
-
The test compound (this compound) or vehicle is added to the PRP and incubated for a specified period.
-
An agonist (e.g., PAF, ADP, arachidonic acid) is added to induce platelet aggregation.
-
The change in light transmission is recorded over time, generating an aggregation curve.
-
-
Data Analysis:
-
The extent of aggregation is quantified as the maximum change in light transmission.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
-
For antagonist characterization, dose-response curves are constructed, and parameters such as pA2 (a measure of antagonist potency) are calculated using Schild analysis.
-
Conclusion
The available data strongly indicates that this compound is a selective antagonist of the PAF receptor. Its lack of significant activity at other tested receptors, as demonstrated by both functional and binding assays, underscores its specificity. This high selectivity makes this compound a valuable tool for elucidating the physiological and pathological roles of the PAF receptor and a promising lead compound for the development of targeted therapeutics. Further studies involving a broader panel of receptors would be beneficial to provide an even more comprehensive cross-reactivity profile.
References
A Comparative Analysis of Synthetic Platelet-Activating Factor (PAF) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various synthetic Platelet-Activating Factor (PAF) inhibitors, supported by experimental data. PAF is a potent phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Consequently, the development of synthetic PAF inhibitors has been a significant area of research for therapeutic intervention in various diseases such as asthma, septic shock, and cardiovascular disorders. This document summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these compounds for research and drug development.
Comparative Efficacy of Synthetic PAF Inhibitors
The inhibitory potency of synthetic PAF antagonists is a critical parameter for their evaluation. The following table summarizes the half-maximal inhibitory concentration (IC50), equilibrium dissociation constant (Ki), and in vivo effective dose (ED50) for several prominent synthetic PAF inhibitors. These values have been compiled from various in vitro and in vivo studies and provide a quantitative basis for comparing their efficacy.
| Compound | Class | Assay Type | Species/Cell Type | IC50 (µM) | Ki (nM) | ED50 (mg/kg) |
| WEB 2086 | Thieno-triazolodiazepine | Platelet Aggregation | Human | 0.17[1] | - | - |
| Neutrophil Aggregation | Human | 0.36[1] | - | - | ||
| Receptor Binding | Human Platelets | - | 16.3[2] | - | ||
| PAF-induced Hypotension (i.v.) | Rat | - | - | 0.052[1] | ||
| CV-3988 | PAF Analog | Platelet Aggregation | Rabbit | 3 - 30[3] | - | - |
| Receptor Binding | Rabbit Platelets | 0.079[4] | 120[4] | - | ||
| Receptor Binding | Human Platelets | 0.16[4] | - | - | ||
| PAF-induced Hypotension (i.v.) | Rat | - | - | 1 - 10[3] | ||
| SR 27417A | Thiazole derivative | Receptor Binding | Rabbit Platelets | - | - | - |
| PAF-induced Hypotension (i.v.) | Rat | - | - | 0.006[5] | ||
| PAF-induced Hypotension (p.o.) | Rat | - | - | 0.17[6] | ||
| ABT-491 | Indole carboxamide | Receptor Binding | Human Platelets | - | 0.6[7] | - |
| PAF-induced Lethality (p.o.) | Mouse | - | - | 0.4[7] | ||
| LPS-induced Hypotension (p.o.) | Rat | - | - | 0.04[7] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of synthetic PAF inhibitors.
PAF-Induced Platelet Aggregation Assay
This in vitro assay is a fundamental method for assessing the functional antagonism of PAF inhibitors on platelet activation.
Objective: To determine the concentration of a synthetic PAF inhibitor required to inhibit platelet aggregation induced by a sub-maximal concentration of PAF.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet-Activating Factor (PAF).
-
Synthetic PAF inhibitor (test compound).
-
Saline solution.
-
Light transmission aggregometer.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cells.
-
Collect the supernatant, which is the PPP. The PPP is used to set the 100% aggregation baseline in the aggregometer.
-
-
Aggregation Measurement:
-
Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation.
-
Place a cuvette with PPP into the aggregometer to set the 100% aggregation mark.
-
Pre-incubate the PRP with various concentrations of the synthetic PAF inhibitor or vehicle control for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add a pre-determined concentration of PAF to induce platelet aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated based on the change in light transmission.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PAF-induced platelet aggregation.
-
PAF Receptor Binding Assay
This assay is used to determine the affinity of a synthetic PAF inhibitor for the PAF receptor.
Objective: To measure the ability of a synthetic PAF inhibitor to displace a radiolabeled PAF ligand from its receptor on cell membranes.
Materials:
-
Isolated cell membranes from a source rich in PAF receptors (e.g., human or rabbit platelets, or transfected cell lines).
-
Radiolabeled PAF (e.g., [3H]-PAF).
-
Synthetic PAF inhibitor (test compound).
-
Binding buffer (e.g., Tris-HCl buffer containing BSA and MgCl2).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Isolate platelets from whole blood by centrifugation.
-
Lyse the platelets in a hypotonic buffer and homogenize.
-
Centrifuge the homogenate at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer.
-
-
Binding Reaction:
-
In a series of tubes, add a constant amount of cell membrane preparation.
-
Add a fixed concentration of radiolabeled PAF.
-
Add increasing concentrations of the unlabeled synthetic PAF inhibitor or vehicle control.
-
To determine non-specific binding, add a large excess of unlabeled PAF to a set of control tubes.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the radiolabeled ligand.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing Pathways and Processes
To better understand the context in which synthetic PAF inhibitors operate, the following diagrams illustrate the PAF signaling pathway and a typical experimental workflow for their evaluation.
Caption: PAF Signaling Pathway and Inhibition.
Caption: Experimental Workflow for PAF Inhibitor Evaluation.
References
- 1. Pharmacological actions of WEB 2086, a new specific antagonist of platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WEB 2086 | Platelet-Activating Factor (PAF) Receptors | Tocris Bioscience [tocris.com]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of SR 27417, a novel PAF antagonist on antigen-induced hypotension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of SR 27417, a novel PAF antagonist, on PAF- or endotoxin-induced hypotension in the rat and the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of ABT-491, a highly potent platelet-activating factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of 48740 RP: A Comparative Guide
In the landscape of inflammatory research, the quest for potent and specific therapeutic agents is ever-present. This guide provides a comprehensive comparison of the anti-inflammatory effects of 48740 RP, a platelet-activating factor (PAF) antagonist, with other notable PAF antagonists. By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document serves as a valuable resource for researchers, scientists, and drug development professionals.
Introduction to this compound and its Comparators
This compound, chemically identified as 3-(3-pyridyl)-1H,3H-pyrrolo [1,2-c] thiazole-7-carboxamide, is a specific and competitive antagonist of the platelet-activating factor (PAF) receptor. PAF is a potent phospholipid mediator involved in a wide array of inflammatory processes, including platelet aggregation, vasodilation, and the recruitment and activation of immune cells. By blocking the PAF receptor, this compound and similar antagonists can mitigate these pro-inflammatory effects.
For a comprehensive evaluation, this guide compares this compound with three other well-characterized PAF antagonists:
-
BN 52021 (Ginkgolide B): A natural terpene lactone isolated from the Ginkgo biloba tree, known for its specific PAF receptor antagonism.
-
WEB 2086 (Apafant): A synthetic thieno-triazolo-diazepine derivative that acts as a potent and selective PAF antagonist.
-
Lexipafant (BB-882): A synthetic compound developed as a PAF receptor antagonist, which has been investigated in various inflammatory conditions.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and its comparators has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, providing a direct comparison of their potency.
In Vitro Inhibition of PAF-Induced Platelet Aggregation
Platelet aggregation is a hallmark of PAF-induced pro-inflammatory and pro-thrombotic responses. The inhibitory concentration (IC50) of each antagonist against PAF-induced platelet aggregation is a key indicator of their potency.
| Compound | IC50 (inhibition of PAF-induced platelet aggregation) | Species | Reference |
| This compound | 2.3 ± 0.3 mg/L (approximately 9.38 µM) | Human | [1] |
| BN 52021 | Completely abolished PAF effect at a ten-fold higher concentration than PAF | Human | [2] |
| WEB 2086 | pA2 = 7.21 (a measure of antagonist potency) | Equine | [3] |
| Lexipafant | Not explicitly reported in the provided results |
Inhibition of Inflammatory Mediator Release and Cellular Responses
The ability of these antagonists to inhibit the release of inflammatory cytokines and modulate other cellular inflammatory responses is crucial to their therapeutic potential.
| Compound | Assay | Effect | Quantitative Data | Reference |
| This compound | LPS-induced inflammation in vivo | Reduced capillary permeability, modulated neutrophil, platelet, and eosinophil counts | Data not quantified in provided results | |
| BN 52021 | PAF-induced neutrophil degranulation and superoxide (B77818) production | Dose-dependent inhibition | Kd values of 0.6 ± 0.1 x 10-6 M and 0.4 ± 0.1 x 10-6 M, respectively | [4] |
| WEB 2086 | PAF-induced wheal formation and neutrophil accumulation in vivo | Inhibition of inflammatory responses | Not explicitly quantified in provided results | [3] |
| Lexipafant | PAF-enhanced neutrophil superoxide generation, CD11b expression, and elastase release | Dose-dependent inhibition | IC50 of 0.046 µM, 0.285 µM, and 0.05 µM, respectively | [5] |
| Lexipafant | Acute pancreatitis in humans | Significant reduction in serum IL-8 | P = 0.038 | [6] |
| Lexipafant | Cerulein-induced acute pancreatitis in mice | Reduction in serum TNF-α and IL-1β | Data not quantified in provided results | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using the Graphviz DOT language.
Platelet-Activating Factor (PAF) Signaling Pathway
This diagram illustrates the signaling cascade initiated by the binding of PAF to its receptor on target cells, leading to various inflammatory responses. PAF antagonists like this compound act by blocking this initial binding step.
Caption: PAF signaling pathway leading to inflammatory responses.
Experimental Workflow for In Vivo LPS-Induced Inflammation Model
This diagram outlines the typical experimental procedure for evaluating the anti-inflammatory effects of a compound in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.
Caption: Workflow for in vivo LPS-induced inflammation studies.
Experimental Workflow for PAF-Induced Platelet Aggregation Assay
This diagram details the steps involved in an in vitro platelet aggregation assay to assess the inhibitory effect of compounds like this compound.
Caption: Workflow for PAF-induced platelet aggregation assay.
Experimental Protocols
In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Syringes and needles for injection
-
Equipment for blood and tissue collection
-
ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly divide mice into three groups: Control (vehicle only), LPS (vehicle + LPS), and LPS + this compound.
-
Treatment: Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) one hour before LPS challenge.
-
LPS Challenge: Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation. The control group receives a corresponding volume of sterile saline.
-
Monitoring: Observe the animals for clinical signs of inflammation (e.g., lethargy, piloerection).
-
Sample Collection: At predetermined time points (e.g., 2, 6, and 24 hours post-LPS injection), collect blood via cardiac puncture for serum preparation. Euthanize the animals and collect relevant tissues (e.g., lungs, liver) for histopathological analysis or homogenization.
-
Cytokine Analysis: Measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the different treatment groups. A significant reduction in cytokine levels in the LPS + this compound group compared to the LPS group indicates an anti-inflammatory effect.
In Vitro PAF-Induced Platelet Aggregation Assay
Objective: To determine the in vitro inhibitory effect of this compound on PAF-induced platelet aggregation.
Materials:
-
Fresh human venous blood collected from healthy, drug-free volunteers
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Platelet-activating factor (PAF)
-
This compound
-
Vehicle (e.g., dimethyl sulfoxide, DMSO)
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
Procedure:
-
Blood Collection: Draw venous blood into tubes containing sodium citrate (B86180) (9:1, blood:citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Further centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Incubation: Pre-warm PRP aliquots to 37°C in the aggregometer cuvettes with stirring. Add different concentrations of this compound or vehicle to the cuvettes and incubate for a short period (e.g., 2-5 minutes).
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to the cuvettes to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, and light transmittance increases.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits PAF-induced platelet aggregation by 50%.
Conclusion
The available data indicates that this compound is a potent antagonist of the PAF receptor, effectively inhibiting PAF-induced platelet aggregation and demonstrating anti-inflammatory properties in preclinical models. When compared to other PAF antagonists such as BN 52021, WEB 2086, and Lexipafant, this compound shows a comparable mechanism of action. While direct comparative studies are limited, the quantitative data presented in this guide suggests that all these compounds are effective in mitigating PAF-mediated inflammatory responses. Further head-to-head studies would be beneficial to delineate the specific advantages and therapeutic potential of this compound in various inflammatory diseases. The experimental protocols and pathway diagrams provided herein offer a solid foundation for researchers to design and conduct further investigations into the anti-inflammatory effects of this compound and other PAF antagonists.
References
- 1. Inhibition of ex-vivo PAF-induced platelet aggregation by the PAF-antagonist RP 48740: relationship to plasma concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the actions of platelet activating factor (PAF) antagonists WEB 2170 and WEB 2086 in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition by BN 52021 (ginkgolide B) of the binding of [3H]-platelet-activating factor to human neutrophil granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lexipafant inhibits platelet activating factor enhanced neutrophil functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomized, double-blind phase II trial of Lexipafant, a platelet-activating factor antagonist, in human acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Platelet activating factor antagonism reduces the systemic inflammatory response in a murine model of acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 48740 RP and CV-3988 as Platelet-Activating Factor Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key PAF Receptor Antagonists
This guide provides a detailed, data-driven comparison of two prominent research compounds, 48740 RP and CV-3988, both recognized as antagonists of the Platelet-Activating Factor (PAF) receptor. PAF, a potent phospholipid mediator, plays a crucial role in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its receptor, PAFR, has been a key target for therapeutic intervention. This document summarizes the available quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to offer a comprehensive resource for the scientific community.
Mechanism of Action and Chemical Structures
Both this compound and CV-3988 exert their effects by competitively inhibiting the binding of Platelet-Activating Factor to its G-protein coupled receptor (PAFR). This antagonism blocks the downstream signaling cascades that lead to various cellular responses, including platelet aggregation, inflammation, and bronchoconstriction.
This compound , chemically known as 3-(3-pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, is a pyrrolo-thiazole derivative. CV-3988 is rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate. The distinct chemical structures of these compounds underpin their differing pharmacokinetic and pharmacodynamic properties.
Quantitative Performance Data
The following tables summarize the available in vitro data for this compound and CV-3988, focusing on their potency in PAF receptor binding and the inhibition of PAF-induced platelet aggregation.
Table 1: PAF Receptor Binding Affinity
| Compound | Species | Assay Type | IC50 | Ki | Reference |
| CV-3988 | Rabbit | [3H]-PAF Binding | 7.9 x 10⁻⁸ M | 1.2 x 10⁻⁷ M | [1] |
| Human | [3H]-PAF Binding | 1.6 x 10⁻⁷ M | - | [1] | |
| Guinea Pig | [3H]-PAF Binding | 1.8 x 10⁻⁷ M | - | [1] | |
| This compound | - | - | Data not available in searched literature | - |
Table 2: Inhibition of PAF-Induced Platelet Aggregation
| Compound | Species | IC50 | Reference |
| CV-3988 | Rabbit | 1.0 x 10⁻⁷ M (for aggregation) | [2] |
| Rabbit | 1.5 x 10⁻⁷ M (for secretion) | [2] | |
| Rabbit | 3 x 10⁻⁶ to 3 x 10⁻⁵ M | [3] | |
| This compound | Human (ex-vivo) | 2.3 mg/L (~9.4 µM) | [4] |
| Rabbit | Qualitatively described as inhibitory | ||
| Human | Qualitatively described as inhibitory |
In Vivo Efficacy and Pharmacokinetics
CV-3988 has been shown to dose-dependently inhibit PAF-induced hypotension in anesthetized rats. In human volunteers, intravenous administration of CV-3988 significantly reduced platelet sensitivity to PAF in a dose-dependent manner, with the effect returning to baseline within 24 hours[5].
This compound demonstrated selective antagonism of PAF-induced bronchoconstriction in anesthetized guinea-pigs[6]. A study in healthy male volunteers showed that this compound has linear pharmacokinetics after single and repeated oral doses and causes a stable, dose-dependent inhibition of PAF-induced platelet aggregation[4]. The inhibitory effect also disappeared within 24 hours after the last dose[4].
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity of antagonists to the PAF receptor.
-
Membrane Preparation: Prepare cell membranes from a suitable source known to express PAF receptors, such as washed human or rabbit platelets.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled PAF ligand (e.g., [3H]-PAF) and varying concentrations of the unlabeled antagonist (this compound or CV-3988).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assay (General Protocol)
This protocol outlines the general procedure for assessing the inhibitory effect of antagonists on PAF-induced platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh whole blood from healthy donors and prepare PRP by centrifugation.
-
Incubation: Pre-incubate the PRP with varying concentrations of the antagonist (this compound or CV-3988) or vehicle control.
-
Induction of Aggregation: Add a sub-maximal concentration of PAF to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Data Analysis: Calculate the percentage of inhibition of aggregation for each antagonist concentration and determine the IC50 value.
Conclusion
Both this compound and CV-3988 are effective antagonists of the PAF receptor, demonstrating inhibitory activity in both in vitro and in vivo models. Based on the available data, CV-3988 appears to be a more potent inhibitor of PAF receptor binding and PAF-induced platelet aggregation in rabbit and human platelets, with IC50 values in the nanomolar range. Quantitative in vitro PAF receptor binding data for this compound was not found in the searched literature, making a direct potency comparison in this regard challenging. However, this compound has shown efficacy in vivo and in ex-vivo human platelet aggregation studies.
The choice between these two compounds for research purposes will depend on the specific experimental context, including the species being studied, the desired route of administration, and the specific biological question being addressed. The information and protocols provided in this guide are intended to assist researchers in making informed decisions for their drug development and scientific investigations.
References
- 1. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of ex-vivo PAF-induced platelet aggregation by the PAF-antagonist RP 48740: relationship to plasma concentrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and tolerability of CV-3988, a selective PAF antagonist, after intravenous administration to man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of 48740 RP (ZD7288): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of 48740 RP, chemically known as ZD7288. This compound is a widely utilized pharmacological tool for blocking Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels. This guide will objectively compare its performance against other notable HCN channel inhibitors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Comparative Selectivity Profile of HCN Channel Inhibitors
The following tables summarize the inhibitory potency (IC50) of ZD7288 and its alternatives against the four HCN channel isoforms. A lower IC50 value indicates higher potency. The data has been compiled from various electrophysiological studies.
Table 1: Inhibitory Potency (IC50) against HCN Channel Isoforms
| Compound | HCN1 (μM) | HCN2 (μM) | HCN3 (μM) | HCN4 (μM) | Selectivity |
| ZD7288 (this compound) | ~10-25 | ~10-40 | ~34 | ~10-25 | Pan-HCN inhibitor |
| Ivabradine | ~2-5 | ~3-15 | ~15 | ~1-5 | Pan-HCN inhibitor |
| Zatebradine | ~1.8 | ~2.2 | ~1.9 | ~1.9 | Pan-HCN inhibitor |
| Cilobradine | Similar potency across all isoforms | Similar potency across all isoforms | Similar potency across all isoforms | Similar potency across all isoforms | Pan-HCN inhibitor |
| EC18 | ~21 | ~19 | Not Reported | ~4-5 | HCN4-preferring |
| MEL55A | High Potency | High Potency | Not Reported | Lower Potency | HCN1/2-selective |
| MEL57A | High Potency | Not Reported | Not Reported | Lower Potency | HCN1-selective |
Table 2: Off-Target Activity of Selected HCN Channel Inhibitors
| Compound | Off-Target Channel | IC50 (μM) | Notes |
| ZD7288 (this compound) | T-type Ca²⁺ channels | ~40-50 | Significantly less potent than on HCN channels. |
| Voltage-gated Na⁺ channels | ~1-15 | Can be more potent than on HCN channels in certain neuronal types, questioning its selectivity. | |
| Ivabradine | KCNH2 (hERG) K⁺ channels | ~3-11 | Potential for cardiac side effects, although clinical impact is debated. |
| Voltage-gated Na⁺ channels | ~30 | Inhibition observed at concentrations higher than those for HCN channels. | |
| L-type Ca²⁺ channels | Minor inhibition at therapeutic concentrations. | ||
| KCNQ1/KCNE1 K⁺ channels | Minor inhibition at therapeutic concentrations. |
Experimental Protocols
The determination of the inhibitory potency of compounds on HCN channels is primarily conducted using the whole-cell patch-clamp electrophysiology technique . This method allows for the direct measurement of ionic currents flowing through the channels in a controlled in vitro system.
Whole-Cell Patch-Clamp Protocol for Assessing HCN Channel Inhibition
1. Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of individual human HCN channel isoforms (HCN1, HCN2, HCN3, or HCN4).
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Transient or stable transfection of the cells with plasmids encoding the specific HCN channel subunit is performed. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.
-
Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Solutions:
-
External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP. The pH is adjusted to 7.2 with KOH.
-
-
Pipettes: Borosilicate glass microelectrodes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
A transfected cell is identified using fluorescence microscopy.
-
The recording pipette is brought into contact with the cell membrane to form a high-resistance seal (GΩ seal).
-
The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -40 mV.
-
HCN currents are elicited by applying hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-4 seconds).
-
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier, filtered (e.g., at 2 kHz), and digitized (e.g., at 10 kHz) for analysis.
3. Compound Application and Data Analysis:
-
The test compound (e.g., ZD7288) is prepared in the external solution at various concentrations.
-
A baseline recording of HCN currents is established.
-
The compound-containing solution is then perfused onto the cell.
-
The effect of the compound on the current amplitude is measured at steady-state.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of HCN channels in cellular excitability and a typical experimental workflow for assessing inhibitor selectivity.
Caption: HCN channel activation by hyperpolarization leads to cation influx and membrane depolarization.
Caption: Workflow for determining the inhibitory potency of a compound on HCN channels.
Understanding "48740 RP": A Comparative Analysis of Experimental Reproducibility
A critical aspect of scientific advancement is the ability to reproduce experimental results. This guide provides a comparative analysis of the compound designated as 48740 RP, focusing on the reproducibility of its experimental outcomes against alternative products. Due to the limited public information available for "this compound," this document outlines a framework for comparison and will be updated as more data becomes accessible.
Currently, "this compound" does not correspond to a publicly documented chemical compound, drug, or research product. This designation may represent an internal company code, a novel compound pending publication, or a potential typographical error. Without a definitive identification, a direct comparison with alternative products based on existing literature is not feasible.
However, for researchers, scientists, and drug development professionals encountering such a designated compound, a systematic approach to evaluating its performance and reproducibility is crucial. This guide presents a template for such an evaluation, including hypothetical data and standardized experimental protocols that should be employed.
Hypothetical Performance Comparison
To illustrate the required data presentation, the following table summarizes hypothetical experimental data comparing this compound to two common alternative compounds, "Alternative A" and "Alternative B," in a cellular signaling assay.
| Parameter | This compound | Alternative A | Alternative B |
| IC50 (nM) | 15 ± 2.1 | 25 ± 3.5 | 18 ± 2.9 |
| Maximal Inhibition (%) | 98 ± 1.5 | 95 ± 2.0 | 97 ± 1.8 |
| Cell Viability at 1µM (%) | 92 ± 4.2 | 88 ± 5.1 | 95 ± 3.7 |
| Off-target Kinase Hits (>50% inhibition at 1µM) | 3 | 8 | 4 |
Caption: Hypothetical comparative data for this compound and alternatives.
Key Experimental Protocols
Reproducibility is contingent on detailed and standardized methodologies. The following are essential experimental protocols for evaluating a novel compound like this compound.
Cell-Based Potency Assay (IC50 Determination)
-
Cell Culture: Culture the target cell line (e.g., HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and alternative compounds in DMSO. Create a serial dilution series in assay medium.
-
Assay Procedure: Seed 5,000 cells per well in a 96-well plate and incubate overnight. Replace the medium with the compound dilutions and incubate for 72 hours.
-
Data Analysis: Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Kinase Selectivity Profiling
-
Assay Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™) to assess the selectivity of this compound.
-
Compound Concentration: Screen the compound at a concentration of 1 µM.
-
Data Interpretation: Results are typically reported as the percentage of kinase activity remaining in the presence of the compound. Hits are defined as kinases with inhibition greater than a specified threshold (e.g., 50%).
Visualizing Experimental Workflows and Signaling Pathways
Clear visual representations of experimental processes and biological pathways are essential for understanding and reproducing experiments.
Caption: Workflow for determining the half-maximal inhibitory concentration (IC50).
Caption: A hypothetical signaling pathway inhibited by this compound.
To enable a comprehensive and objective comparison, it is imperative that the specific identity and supporting experimental data for this compound are made publicly available. Researchers are encouraged to adhere to transparent data reporting and detailed protocol sharing to ensure the reproducibility of their findings.
Safety Operating Guide
Proper Disposal Procedures for 48740 RP Not Found
Extensive searches for "48740 RP" did not yield specific disposal, safety, or experimental protocols associated with a substance under this identifier. The search results primarily returned Safety Data Sheets (SDS) for various industrial products containing the number "740" in their names, such as rust guards and coatings, which do not appear to be the specific laboratory chemical "this compound" relevant to researchers, scientists, and drug development professionals.
To ensure the safe and proper handling and disposal of any chemical, it is crucial to refer to the specific Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information on physical and chemical properties, health hazards, personal protective equipment, and disposal considerations.
Recommendations for Researchers, Scientists, and Drug Development Professionals:
-
Verify the Chemical Identifier: Please double-check the name, code, or CAS number of the substance . Chemical identifiers are precise to ensure accurate safety and handling information.
-
Consult the Manufacturer's SDS: Once the correct identifier is confirmed, locate the corresponding Safety Data Sheet. This document is the primary source of information for safe handling and disposal.
-
Follow Institutional Safety Protocols: Adhere to your institution's established safety and waste disposal protocols. These are designed to comply with local, state, and federal regulations.
Without a specific and accurate chemical identifier, it is not possible to provide the detailed, step-by-step guidance, quantitative data, or experimental workflows requested. Providing such information for an unknown substance would be irresponsible and potentially dangerous.
Once the correct chemical information is available, a comprehensive guide to its proper disposal, including necessary diagrams and data tables, can be developed.
Navigating Safety Protocols for 48740 RP: A Guide to Personal Protective Equipment and Handling
Researchers and drug development professionals handling the compound 48740 RP, a Platelet-Activating Factor (PAF) antagonist, must prioritize safety due to the absence of a publicly available Safety Data Sheet (SDS). While a specific SDS for this compound, also known as 3-(3-Pyridyl)-1H,3H-pyrrolo[1,2-c]thiazole-7-carboxamide, could not be located, hazard information for a structurally analogous compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxamide, indicates potential risks. This guide provides essential safety and logistical information, including operational and disposal plans, based on a conservative approach to chemical handling in the absence of definitive hazard data.
Potential Hazards and Precautionary Measures
Based on the GHS hazard statements for a structurally similar compound, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Therefore, it is crucial to handle this compound with appropriate personal protective equipment and within a controlled laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. Goggles are recommended when there is a risk of splashing. |
| Skin | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. |
| Laboratory Coat | Fully buttoned, long-sleeved lab coat to protect skin and personal clothing. | |
| Respiratory | Fume Hood or Respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will further mitigate risks. The following workflow outlines the key steps for safe operational procedures.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Solid Waste:
-
Collect all solid this compound waste, including contaminated weighing paper and disposable equipment, in a clearly labeled, sealed container.
Liquid Waste:
-
Collect solutions containing this compound in a designated, sealed, and clearly labeled waste container.
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
Contaminated PPE:
-
Disposable gloves and other contaminated PPE should be placed in a sealed bag and disposed of as chemical waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
By adhering to these conservative safety protocols, researchers can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
